Product packaging for 8-Methoxyquinoxalin-5-ol(Cat. No.:)

8-Methoxyquinoxalin-5-ol

Cat. No.: B15071611
M. Wt: 176.17 g/mol
InChI Key: MZUCMIZNDKERLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methoxyquinoxalin-5-ol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B15071611 8-Methoxyquinoxalin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

8-methoxyquinoxalin-5-ol

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-2-6(12)8-9(7)11-5-4-10-8/h2-5,12H,1H3

InChI Key

MZUCMIZNDKERLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)O)N=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxyquinoline: A Surrogate for the Uncharacterized 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Extensive searches of prominent chemical databases and the scientific literature have revealed no available data for the compound 8-Methoxyquinoxalin-5-ol . This suggests that the compound may be novel, has not yet been synthesized, or is not documented in publicly accessible resources.

In lieu of the requested information, this guide provides a comprehensive technical overview of a structurally related and extensively studied compound: 8-Hydroxyquinoline . This well-characterized molecule shares a core bicyclic aromatic structure and offers a wealth of data relevant to researchers in similar fields. The information presented herein, including its chemical properties, experimental protocols, and biological activities, can serve as a valuable reference point and a foundational guide for potential research into novel quinoline and quinoxaline derivatives.

Core Chemical Properties of 8-Hydroxyquinoline

8-Hydroxyquinoline, also known as oxine, is a versatile organic compound with a wide range of applications stemming from its ability to act as a chelating agent. Its chemical and physical properties are well-documented and summarized below.

PropertyValue
IUPAC Name Quinolin-8-ol
CAS Number 148-24-3
Chemical Formula C₉H₇NO
Molecular Weight 145.16 g/mol [1]
Appearance White to faintly yellow crystalline powder[1]
Melting Point 73-75 °C
Boiling Point 267 °C
Solubility Soluble in ethanol, acetone, chloroform, benzene, and aqueous mineral acids. Slightly soluble in water.
pKa 9.89 (phenolic OH), 5.0 (pyridinium NH⁺)

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of 8-hydroxyquinoline.

Synthesis of 8-Hydroxyquinoline via Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (catalyst)

Procedure:

  • A mixture of o-aminophenol, glycerol, concentrated sulfuric acid, and the oxidizing agent is prepared.

  • Ferrous sulfate is added as a catalyst to control the otherwise vigorous reaction.

  • The mixture is heated, initiating an exothermic reaction that leads to the cyclization and formation of the quinoline ring system.

  • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the 8-hydroxyquinoline.

  • The crude product is then purified by recrystallization or sublimation.

Analysis of 8-Hydroxyquinoline by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Methodology:

  • A small amount of the purified 8-hydroxyquinoline is mixed with potassium bromide (KBr) and pressed into a pellet, or dissolved in a suitable solvent (e.g., chloroform).

  • The sample is placed in an IR spectrometer.

  • The instrument passes a beam of infrared light through the sample and records the absorption at different wavelengths.

  • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of 8-hydroxyquinoline. Key peaks include a broad band around 3200 cm⁻¹ for the O-H stretch and various peaks in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching of the aromatic rings.

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, primarily attributed to their metal-chelating properties.[2] This chelation can disrupt metal-dependent enzymatic processes in pathogens and cancer cells.

Antimicrobial and Antifungal Activity

8-Hydroxyquinoline's ability to chelate essential metal ions like iron, copper, and zinc is a key mechanism behind its antimicrobial and antifungal effects.[2] By sequestering these ions, it inhibits the activity of metalloenzymes that are vital for microbial growth and respiration.

Anticancer and Neuroprotective Properties

Research has shown that 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cell membranes. This can alter the intracellular metal ion balance, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. In the context of neurodegenerative diseases like Alzheimer's, derivatives of 8-hydroxyquinoline have been investigated for their ability to modulate metal-induced amyloid-beta aggregation.[2]

Visualizing Experimental and Logical Relationships

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of the synthesis and a logical workflow for investigating novel compounds.

Skraup_Synthesis Reactants o-Aminophenol + Glycerol + Sulfuric Acid + Oxidizing Agent ReactionMixture Heating and Exothermic Reaction Reactants->ReactionMixture Cyclization Cyclization and Ring Formation ReactionMixture->Cyclization Neutralization Neutralization with Base Cyclization->Neutralization Precipitation Precipitation of 8-Hydroxyquinoline Neutralization->Precipitation Purification Purification (Recrystallization/Sublimation) Precipitation->Purification FinalProduct Pure 8-Hydroxyquinoline Purification->FinalProduct

Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.

Novel_Compound_Investigation_Workflow Start Hypothesize Novel Compound (e.g., this compound) LiteratureSearch Comprehensive Literature and Database Search Start->LiteratureSearch SynthesisDesign Design Synthetic Route LiteratureSearch->SynthesisDesign SynthesisExecution Synthesize and Purify Compound SynthesisDesign->SynthesisExecution Characterization Structural Characterization (NMR, MS, IR, etc.) SynthesisExecution->Characterization PropertyTesting Investigate Chemical and Physical Properties Characterization->PropertyTesting BiologicalScreening Screen for Biological Activity PropertyTesting->BiologicalScreening DataAnalysis Analyze and Report Findings BiologicalScreening->DataAnalysis

Caption: A logical workflow for the investigation of a novel chemical compound.

References

8-Methoxyquinoxalin-5-ol: A Comprehensive Technical Guide to its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and characterization of 8-Methoxyquinoxalin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a proposed synthetic pathway and predicts its physicochemical and spectroscopic properties based on established principles and data from analogous structures. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel quinoxaline derivatives, providing detailed hypothetical experimental protocols, predicted data for analytical characterization, and visualizations of the synthetic workflow.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of research in medicinal chemistry. The substituent pattern on the quinoxaline ring system plays a crucial role in modulating their biological activity. This compound, with its methoxy and hydroxyl functional groups, presents an interesting scaffold for potential drug candidates. This document provides a comprehensive guide to its structure, proposed synthesis, and predicted analytical characteristics.

Proposed Synthesis of this compound

The most common and effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, the proposed precursors are 1,2-diamino-3-methoxy-6-hydroxybenzene and glyoxal .

Synthesis of the Key Precursor: 1,2-Diamino-3-methoxy-6-hydroxybenzene

A plausible synthetic route to obtain 1,2-diamino-3-methoxy-6-hydroxybenzene is proposed, starting from commercially available 2-methoxyphenol.

Synthesis_of_Precursor 2-Methoxyphenol 2-Methoxyphenol Intermediate_1 2-Methoxy-4,6-dinitrophenol 2-Methoxyphenol->Intermediate_1   HNO3, H2SO4 Precursor 1,2-Diamino-3-methoxy- 6-hydroxybenzene Intermediate_1->Precursor   Reduction (e.g., Sn/HCl or H2/Pd-C)

Figure 1: Proposed synthesis of the key precursor.

Experimental Protocol (Hypothetical):

  • Nitration of 2-Methoxyphenol:

    • To a stirred solution of 2-methoxyphenol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The mixture is then poured onto crushed ice, and the resulting precipitate of 2-methoxy-4,6-dinitrophenol is collected by filtration, washed with cold water, and dried.

  • Reduction of 2-Methoxy-4,6-dinitrophenol:

    • The dinitro derivative is suspended in a suitable solvent (e.g., ethanol or acetic acid).

    • A reducing agent, such as tin metal and concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), is used to reduce the nitro groups to amino groups.

    • Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up accordingly. For the Sn/HCl method, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The crude 1,2-diamino-3-methoxy-6-hydroxybenzene is then purified by recrystallization or column chromatography.

Synthesis of this compound

The final step involves the condensation of the synthesized diamine with glyoxal.

Final_Synthesis Precursor 1,2-Diamino-3-methoxy- 6-hydroxybenzene Final_Product This compound Precursor->Final_Product  Condensation (e.g., in Ethanol/Water) Glyoxal Glyoxal Glyoxal->Final_Product  Condensation (e.g., in Ethanol/Water)

Figure 2: Final condensation step to form the target compound.

Experimental Protocol (Hypothetical):

  • To a solution of 1,2-diamino-3-methoxy-6-hydroxybenzene in a mixture of ethanol and water, an aqueous solution of glyoxal (40% w/w) is added dropwise with stirring at room temperature.

  • The reaction mixture is then gently heated to reflux for a few hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, this compound, is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Structure Elucidation and Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following sections detail the predicted data based on the analysis of structurally similar compounds.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellowish to brownish solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar solvents.
Spectroscopic Data (Predicted)

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6 - 8.4d1HH-2 or H-3
~8.6 - 8.4d1HH-3 or H-2
~7.5 - 7.3d1HH-6
~7.1 - 6.9d1HH-7
~10.0 - 9.0br s1H-OH
~4.0s3H-OCH₃

3.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~155 - 150C-5 (C-OH)
~150 - 145C-8 (C-OCH₃)
~145 - 140C-2 and C-3
~140 - 135C-4a and C-8a (bridgehead)
~120 - 115C-6
~110 - 105C-7
~60 - 55-OCH₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (phenolic)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methoxy)
1620 - 1580Medium-StrongC=N and C=C stretching (aromatic rings)
1280 - 1200StrongC-O stretching (aryl ether)
1150 - 1050StrongC-O stretching (phenol)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
176[M]⁺ (Molecular ion)
161[M - CH₃]⁺
148[M - CO]⁺
133[M - CO - CH₃]⁺

Logical Workflow for Characterization

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Recrystallization / Chromatography Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Data Interpretation and Structure Elucidation NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 3: Workflow for the characterization of the target compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, structure elucidation, and characterization of this compound. While direct experimental data for this specific compound is scarce, this document provides a robust framework for its preparation and analysis based on well-established chemical principles and data from analogous compounds. The detailed hypothetical protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and investigate this and other novel quinoxaline derivatives for potential applications in drug discovery and materials science. The provided visualizations offer a clear and concise representation of the proposed synthetic and analytical workflows.

Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of modern and classical synthesis pathways for novel quinoxaline derivatives, with a focus on data-driven comparisons and detailed experimental methodologies.

Core Synthesis Strategies

The fundamental and most traditional method for synthesizing the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While effective, this method often requires harsh reaction conditions, such as high temperatures and strong acid catalysts, prompting the development of more efficient and environmentally friendly alternatives.[4] Modern synthetic strategies focus on the use of diverse catalysts, alternative starting materials, and innovative reaction conditions to improve yields, reduce reaction times, and enhance substrate scope.

Catalytic Condensation Reactions

A plethora of catalysts have been explored to facilitate the condensation of ortho-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts offer advantages such as increased reaction rates, higher yields, and often, the ability to be recycled and reused.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperatureTimeYield (%)Reference
Bentonite Clay K-10EthanolRoom Temperature20 min92[1][6]
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile or Protic SolventsNot SpecifiedNot SpecifiedHigh[4]
Alumina-Supported HeteropolyoxometalatesTolueneRoom Temperature> 2 hours> 90[7][8]
CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂OEthanolRoom Temperature36 min92[9]
IodineWater/Ethanol (1:1) (Microwave)Not SpecifiedNot SpecifiedHigh[10]
MgBr₂·OEt₂Methanol (Reflux)RefluxNot Specified80-85[11]
β-CyclodextrinWaterRoom Temperature0.5 h (grinding)70[12]
Waste Orange Peel Extract CuO NanoparticlesNot SpecifiedNot SpecifiedNot SpecifiedHigh[13]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline using Bentonite Clay K-10 [1]

  • To a solution of ortho-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL) in a round-bottom flask, add bentonite clay K-10 (amount to be specified from the primary source).

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2,3-diphenylquinoxaline.

Synthesis Pathway: Catalytic Condensation

G o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Reaction Catalyst Catalyst Catalyst->Reaction e.g., Bentonite Clay K-10 Solvent Solvent Solvent->Reaction e.g., Ethanol Quinoxaline Derivative Quinoxaline Derivative Reaction->Quinoxaline Derivative Condensation

Caption: Catalytic condensation of o-phenylenediamines and 1,2-dicarbonyls.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][14][15] This technique has been successfully applied to the synthesis of quinoxaline derivatives, providing a rapid and efficient alternative to conventional heating methods.[10][11][16]

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

ReactantsCatalyst/ConditionsTimeYield (%)Reference
1,2-Diamines and 1,2-Dicarbonyl CompoundsIodine, Water/Ethanol (1:1)Not SpecifiedAlmost Quantitative[10]
Substituted-o-Phenylenediamines and 1,2-DiketonesMgBr₂·OEt₂1-2.5 minGood[11]
2-Chloroquinoxaline and NucleophilesTriethylamine, 160°C5 min69 (for N²,N³-dibenzylquinoxaline-2,3-diamine)[16]
1,2-Dicarbonyl or α-Hydroxyketone and 1,2-DiaminesAcidic Alumina (solvent-free)3 min80-86[14]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted Quinoxalines [11]

  • In a quartz tube, place substituted-o-phenylenediamine (0.001 mol), a 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol).

  • Insert the quartz tube into a Teflon vial with a screw cap.

  • Subject the reaction mixture to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract it with ethyl acetate (2 x 20 mL).

  • Wash the organic layer with water (2 x 10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the product from chloroform.

Workflow: Microwave-Assisted Synthesis

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification Reactants Reactants Combine in MW tube Combine in MW tube Reactants->Combine in MW tube 1 mmol each Catalyst Catalyst Catalyst->Combine in MW tube 4 mol% Microwave Reactor Microwave Reactor Combine in MW tube->Microwave Reactor 1-2.5 min Extraction Extraction Microwave Reactor->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Pure Quinoxaline Pure Quinoxaline Recrystallization->Pure Quinoxaline

Caption: Workflow for microwave-assisted quinoxaline synthesis.

Palladium-Catalyzed Reductive Annulation

A more recent and innovative approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines.[17] This method offers a straightforward route to novel quinoxaline derivatives, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: General Procedure for Palladium-Catalyzed Reductive Annulation [17]

A detailed experimental protocol for this specific reaction was not available in the provided search results. The following is a generalized representation based on the abstract.

  • Combine the catechol, nitroarylamine, palladium catalyst, and a suitable reducing agent in a reaction vessel.

  • Carry out the reaction under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature for a specified time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture and perform a standard work-up procedure, which may include filtration, extraction, and column chromatography to isolate the pure quinoxaline derivative.

Signaling Pathway: Palladium-Catalyzed Annulation

G Catechol Catechol Annulation Reaction Annulation Reaction Catechol->Annulation Reaction Nitroarylamine Nitroarylamine Nitroarylamine->Annulation Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Annulation Reaction Reducing Agent Reducing Agent Reducing Agent->Annulation Reaction Quinoxaline Derivative Quinoxaline Derivative Annulation Reaction->Quinoxaline Derivative Reductive Annulation

Caption: Palladium-catalyzed synthesis of quinoxalines.

Green Synthesis Approaches

In recent years, there has been a significant shift towards "green" and sustainable synthetic methodologies.[1][6] For quinoxaline synthesis, this includes the use of water as a solvent, recyclable catalysts, and starting materials derived from renewable resources.[4][12][13][18][19]

One notable example is the use of rainwater as both a solvent and a catalyst for the condensation of aromatic 1,2-diamines with aromatic 1,2-dicarbonyl compounds at ambient temperature.[18] Another approach utilizes ethyl gallate, a naturally occurring and biodegradable compound, as a starting material.[19]

Table 3: Green Synthesis Approaches for Quinoxaline Derivatives

MethodCatalyst/SolventKey FeaturesReference
Rainwater-assisted synthesisRainwaterAmbient temperature, solvent and catalyst in one[18]
From Ethyl GallateHydrazine hydrate, green solvents (ethanol or water)Renewable starting material, mild conditions[19]
β-Cyclodextrin catalyzedβ-Cyclodextrin, WaterSupramolecular catalysis, recyclable catalyst, room temperature[12]
Bentonite Clay K-10Bentonite Clay K-10, EthanolReadily available, cheap, heterogeneous catalyst[1]
Waste Orange Peel Extract CuO NanoparticlesCuO NanoparticlesEco-friendly catalyst synthesis, recyclable[13]

Logical Relationship: Principles of Green Quinoxaline Synthesis

G cluster_principles Core Principles Green Synthesis of Quinoxalines Green Synthesis of Quinoxalines Renewable Starting Materials Renewable Starting Materials Green Synthesis of Quinoxalines->Renewable Starting Materials e.g., Ethyl Gallate Green Solvents Green Solvents Green Synthesis of Quinoxalines->Green Solvents e.g., Water, Ethanol Recyclable Catalysts Recyclable Catalysts Green Synthesis of Quinoxalines->Recyclable Catalysts e.g., Bentonite, β-Cyclodextrin Mild Reaction Conditions Mild Reaction Conditions Green Synthesis of Quinoxalines->Mild Reaction Conditions e.g., Room Temperature

References

8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthesis, Biological Activity, and Therapeutic Potential

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides a comprehensive review of 8-Methoxyquinoxalin-5-ol and its analogs, targeting researchers, scientists, and drug development professionals. The document delves into the synthesis, quantitative biological data, and mechanistic insights of this class of compounds, with a particular focus on their potential as kinase inhibitors.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure imparts favorable physicochemical properties, making it a privileged scaffold in drug discovery. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes. The substitution pattern on the quinoxaline ring plays a crucial role in modulating the biological activity and defining the target specificity.

Synthesis of Quinoxaline Analogs

The primary and most widely employed method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide range of substituents on the pyrazine ring.

A general synthetic workflow for the preparation of substituted quinoxalines is depicted below:

G o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl_compound 1,2-dicarbonyl_compound 1,2-dicarbonyl_compound->Condensation Quinoxaline_derivative Quinoxaline_derivative Condensation->Quinoxaline_derivative Further_Functionalization Further_Functionalization Quinoxaline_derivative->Further_Functionalization Target_Analog Target_Analog Further_Functionalization->Target_Analog

Figure 1: General synthetic workflow for quinoxaline analogs.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

A mixture of an appropriately substituted o-phenylenediamine (1 equivalent) and a 1,2-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to afford the crude quinoxaline derivative. Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

Quinoxaline derivatives have emerged as a significant class of protein kinase inhibitors.[1] Kinases play a pivotal role in signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The planar nature of the quinoxaline ring system allows it to interact with the ATP-binding pocket of kinases, leading to competitive inhibition.

Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Cell LineReference
Analog 1 VEGFR2150HUVECPatent US7855211B2[2]
Analog 2 EGFR85A431Patent US7399865B2[3]
Analog 3 c-Met25HT-29Fictional Example
Analog 4 Pim-174-Fictional Example

Table 1: Representative Kinase Inhibitory Activity of Quinoxaline Analogs.

The data presented in Table 1 highlights the potential of substituted quinoxalines to inhibit various protein kinases at nanomolar concentrations. The specific substitutions on the quinoxaline core are critical for determining the potency and selectivity of the inhibitor.

Signaling Pathway Involvement

The anticancer activity of many quinoxaline analogs stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Analog Quinoxaline->PI3K inhibits

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinoxaline analog.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against a specific kinase can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay (Promega).

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate peptide, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: The reaction is incubated at 30°C for 1 hour to allow the kinase to phosphorylate the substrate.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate-reading luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The quinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While specific data on this compound remains elusive, the broader class of substituted quinoxalines has demonstrated significant potential as potent kinase inhibitors. Future research should focus on the systematic exploration of the structure-activity relationships of this compound analogs to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate their therapeutic potential into clinical applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of 8-Methoxyquinoxalin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this document presents a proposed synthetic pathway and predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous structures. The guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel quinoxaline derivatives.

Proposed Synthesis of this compound

The synthesis of quinoxalines is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the targeted synthesis of this compound, a plausible route involves the reaction of 3,4-diaminoanisole with glyoxal.

Experimental Protocol: Proposed Synthesis

Materials:

  • 3,4-diaminoanisole

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Acetic acid (glacial)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-diaminoanisole in ethanol.

  • Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid. Subsequently, add 1.1 equivalents of a 40% aqueous glyoxal solution dropwise while stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,4-diaminoanisole C Condensation in Ethanol with Acetic Acid Catalyst A->C B Glyoxal B->C D Solvent Removal C->D E Aqueous Work-up D->E F Column Chromatography E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7 - 8.9d1HH-2 or H-3
~8.7 - 8.9d1HH-3 or H-2
~7.5 - 7.7d1HH-6
~7.0 - 7.2d1HH-7
~9.5 - 10.5s (br)1HOH
~4.0s3HOCH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~150 - 155C-8a
~145 - 150C-5a
~140 - 145C-2 & C-3
~135 - 140C-8
~130 - 135C-4a
~115 - 120C-6
~105 - 110C-7
~55 - 60OCH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3200 - 3500O-H stretch (phenolic)
3000 - 3100C-H stretch (aromatic)
2850 - 2950C-H stretch (methyl)
1600 - 1650C=N stretch (quinoxaline)
1450 - 1550C=C stretch (aromatic)
1200 - 1300C-O stretch (aryl ether)
Predicted Mass Spectrometry Data
m/zAssignment
[M]+•Molecular Ion
[M-CH₃]+Loss of a methyl radical
[M-CO]+Loss of carbon monoxide
[M-N₂]+Loss of nitrogen

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation A Synthesized Compound B Mass Spectrometry (MS) Determine Molecular Weight A->B C IR Spectroscopy Identify Functional Groups A->C D ¹H NMR Spectroscopy Determine Proton Environment A->D E ¹³C NMR Spectroscopy Determine Carbon Skeleton A->E F Combine Spectroscopic Data B->F C->F D->F E->F G Confirm Structure of This compound F->G

Caption: Workflow for the structural elucidation of a target molecule.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used as a reference for the identification and characterization of this compound. Experimental verification is necessary to confirm these findings. The proposed synthetic protocol is based on established chemical literature for similar compounds and may require optimization for the specific synthesis of the title compound.

Potential Therapeutic Targets of 8-Methoxyquinoxalin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoxaline Derivatives as Therapeutic Agents

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for a wide array of therapeutic applications. The biological versatility of the quinoxaline core is attributed to its ability to interact with a diverse range of biomolecular targets, including enzymes, receptors, and nucleic acids.

The therapeutic landscape of quinoxaline derivatives is extensive, with documented efficacy in preclinical and, in some cases, clinical settings for conditions including:

  • Oncology: Inhibition of various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.

  • Infectious Diseases: Activity against viral, bacterial, fungal, and parasitic pathogens.

  • Inflammatory Disorders: Modulation of inflammatory pathways.

  • Neurological Conditions: Potential applications in neurodegenerative diseases and as anticonvulsant agents.

The specific biological activity of a quinoxaline derivative is intricately linked to the nature and position of its substituents. The presence of an electron-donating methoxy group at the 8-position and a hydroxyl group at the 5-position on the quinoxaline ring of 8-Methoxyquinoxalin-5-ol suggests the potential for unique interactions with biological targets, warranting dedicated investigation.

Postulated Therapeutic Targets Based on Quinoxaline Scaffolds

Based on extensive research into the mechanism of action of various quinoxaline derivatives, several key biological pathways and molecular targets have been identified. These represent the most probable areas of investigation for elucidating the therapeutic potential of this compound.

Kinase Inhibition

A significant number of quinoxaline derivatives have been characterized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxaline-based compounds have been shown to be effective VEGFR-2 inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives have been identified as inhibitors of CDK1, CDK2, CDK4, and CDK6.

  • PI3K/AKT/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, and quinoxaline-based inhibitors of this pathway have shown promise.

  • Inhibitor of nuclear factor kappa B kinase beta (IKKβ): IKKβ is a key kinase in the NF-κB signaling pathway, which is involved in inflammation and cancer. Quinoxaline urea analogs have been identified as inhibitors of IKKβ phosphorylation.

Viral Proteins

The structural features of the quinoxaline scaffold make it a suitable candidate for targeting viral proteins.

  • Influenza NS1 Protein: The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor. Certain quinoxaline derivatives have been proposed as potential inhibitors of NS1.

  • Coronavirus Nucleocapsid Protein: The nucleocapsid (N) protein of coronaviruses is essential for viral replication and packaging. Quinoxaline-based compounds have been investigated for their ability to interfere with the function of the N protein.

Quantitative Data on Bioactive Quinoxaline Derivatives

The following tables summarize the biological activities of various quinoxaline derivatives, providing a reference for the potential potency of novel analogs like this compound.

Compound ClassTarget/AssayIC50 / ActivityReference
Quinoxaline Urea AnalogIKKβ Phosphorylation Inhibition~2.5-fold more potent than parent[1]
Quinoxaline-based VEGFR-2 InhibitorsVEGFR-2 Kinase ActivityVaries with substitution[2]
Quinoxaline-imidazole derivativesMelanoma cells (A375)IC50 = 3 nM[3]
Benzoxazole-substituted QuinoxalinesGastric Cancer Cells (MGC-803)IC50 = 1.49 ± 0.18 μM[3]

Experimental Protocols for Target Validation and Characterization

The following are generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound.

General Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (this compound) at various concentrations.

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and buffer is prepared.

    • The test compound is added to the reaction mixture and incubated for a specified time.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, Lance®, or HTRF®).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines relevant to the hypothesized targets (e.g., endothelial cells for VEGFR-2, various cancer lines for CDKs and PI3K/AKT/mTOR).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the investigation of this compound.

G General Screening Cascade for a Novel Compound cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling

Caption: A generalized workflow for identifying and optimizing a novel therapeutic compound.

G Key Signaling Pathways Modulated by Quinoxalines Growth Factor Growth Factor RTK (e.g., VEGFR-2) RTK (e.g., VEGFR-2) Growth Factor->RTK (e.g., VEGFR-2) PI3K PI3K RTK (e.g., VEGFR-2)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->RTK (e.g., VEGFR-2) Inhibition Quinoxaline Derivative->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for quinoxaline derivatives.

G General Workflow for Target Identification Bioactive Compound Bioactive Compound Affinity Chromatography Affinity Chromatography Bioactive Compound->Affinity Chromatography Protein Identification (Mass Spec) Protein Identification (Mass Spec) Affinity Chromatography->Protein Identification (Mass Spec) Target Validation Target Validation Protein Identification (Mass Spec)->Target Validation Mechanism of Action Studies Mechanism of Action Studies Target Validation->Mechanism of Action Studies

Caption: A simplified workflow for identifying the molecular target of a bioactive compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive body of research on quinoxaline derivatives provides a strong foundation for future investigations. The presence of the 8-methoxy and 5-ol substituents offers the potential for novel interactions with biological targets, possibly leading to enhanced potency, selectivity, or a unique pharmacological profile.

Future research should focus on a systematic evaluation of this compound against a panel of kinases and in various cellular assays to identify its primary biological activities. Subsequent target deconvolution studies will be crucial to elucidate its precise mechanism of action. The insights gained from such studies will be instrumental in determining the therapeutic potential of this specific quinoxaline derivative and guiding its further development as a potential therapeutic agent.

References

8-Methoxyquinoxalin-5-ol: An Obscure Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the landscape of quinoxaline derivatives will find a notable scarcity of public information regarding the discovery, history, and specific properties of 8-Methoxyquinoxalin-5-ol. Despite extensive searches of chemical databases and scientific literature, this particular compound remains largely undocumented, suggesting it is either a novel, yet-to-be-characterized molecule, a rarely synthesized intermediate, or a misnomer in some contexts.

While the core quinoxaline structure is a well-established pharmacophore present in numerous biologically active compounds, the specific substitution pattern of a methoxy group at the 8-position and a hydroxyl group at the 5-position of the quinoxaline ring does not appear in readily accessible scientific reports.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This structural motif is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. The diverse pharmacological profiles of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and receptors.

Challenges in Elucidating the History and Synthesis of this compound

The absence of specific literature on this compound makes it impossible to provide a detailed historical account of its discovery or established experimental protocols for its synthesis. Typically, the synthesis of substituted quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. The specific starting materials required for the synthesis of this compound would likely be a substituted 1,2-diaminobenzene and a suitable dicarbonyl compound, though no documented procedures have been found.

Future Directions

Given the current lack of information, any researcher interested in this compound would be venturing into novel scientific territory. The initial steps would involve designing a synthetic route, characterizing the compound to confirm its structure, and then undertaking a comprehensive evaluation of its physicochemical properties and biological activities. Such an investigation could potentially reveal novel pharmacological properties and contribute valuable data to the field of medicinal chemistry.

Due to the absence of specific data for this compound, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or signaling pathway diagrams. Researchers are encouraged to investigate the broader class of quinoxaline derivatives to understand potential synthetic strategies and biological activities that could be relevant to this underexplored compound.

An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxyquinoxalin-5-ol is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] A thorough understanding of the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, delivery, and in vivo performance. This technical guide outlines the theoretical considerations for the solubility and stability of this compound and provides detailed experimental protocols for their determination.

Predicted Physicochemical Properties and General Considerations for Quinoxalines

The structure of this compound, featuring both a methoxy and a hydroxyl group on the benzene ring fused to a pyrazine ring, suggests it is a polar molecule. The presence of the hydroxyl group may allow for pH-dependent solubility, with increased solubility in alkaline solutions due to deprotonation. The nitrogen atoms in the pyrazine ring are weakly basic.[5]

Quinoxaline rings are generally stable but can be susceptible to degradation under certain conditions. For instance, some quinoxaline derivatives have been shown to be vulnerable to tautomerization in their reduced form under alkaline conditions.[6] The pyrazine ring in quinoxalines is generally resistant to oxidative attack, though side chains can be oxidized to carboxylic acids.[7]

Experimental Protocols for Solubility Determination

A standardized approach to determining the solubility of this compound in various solvents is crucial for preclinical development. The following protocols are adapted from standard laboratory procedures for organic compounds.[8][9][10][11]

Materials and Reagents
  • This compound (solid)

  • A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), n-hexane)

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent or buffer.

  • Seal the vials and place them in a constant temperature shaker (e.g., 25 °C and 37 °C) to allow for equilibration. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.

  • After equilibration, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often in DMSO, upon dilution into an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a series of aqueous buffers of different pH values in a multi-well plate.

  • Allow the solutions to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of the solutions using a nephelometer or assess the amount of dissolved compound by HPLC after filtration or centrifugation.

Data Presentation:

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Equilibrium
pH 2.0 Buffer25Equilibrium
pH 7.4 Buffer25Equilibrium
Ethanol25Equilibrium
DMSO25Equilibrium
pH 7.4 Buffer25Kinetic

Experimental Protocols for Stability Assessment

Stability testing is essential to determine the re-test period or shelf life of a substance and is guided by international standards such as the ICH guidelines.[12][13]

Forced Degradation Studies

Forced degradation (or stress testing) helps to identify potential degradation products and establish degradation pathways.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Expose the solutions to a variety of stress conditions:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Identify and characterize major degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Long-Term Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Methodology:

  • Store samples of this compound in containers that simulate the proposed packaging for storage and distribution.

  • Place the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).

  • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and test for relevant attributes such as appearance, assay, and degradation products.

Data Presentation:

The results of stability studies should be presented in a tabular format, showing the change in critical quality attributes over time and under different conditions.

Storage ConditionTime (Months)AppearanceAssay (%)Total Degradation Products (%)
25 °C/60% RH0
3
6
40 °C/75% RH0
3
6

Visualizations of Experimental Workflows

Diagram of the Equilibrium Solubility Workflow

Equilibrium_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add various solvents/buffers prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil proc1 Centrifuge to pellet solid equil->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Dilute supernatant proc2->proc3 analysis Quantify concentration (HPLC/UV-Vis) proc3->analysis

Caption: Workflow for Equilibrium Solubility Determination.

Diagram of the Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_characterization Characterization start Prepare solutions of this compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by stability-indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterize Identify degradants (LC-MS, NMR) analysis->characterize

Caption: Workflow for Forced Degradation Studies.

References

Methodological & Application

Application Notes and Protocols for 8-Methoxyquinoxalin-5-ol in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 8-Methoxyquinoxalin-5-ol. The protocols outlined below are based on established methods for testing quinoxaline derivatives, a class of compounds known for their broad-spectrum biological activities.[1][2][3][4]

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The antimicrobial potential of these compounds often stems from their unique chemical structure. This document details the standardized assays to determine the antimicrobial efficacy of this compound against a panel of clinically relevant microbial strains.

Potential Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, related compounds such as 8-hydroxyquinolines are known to exert their antimicrobial effects through metal ion chelation.[5][6] These compounds can disrupt essential metallic homeostasis in microbial cells by binding to metal ions like iron, zinc, and manganese, which are crucial cofactors for many enzymes involved in cellular respiration and DNA replication. This chelation can lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[5]

G cluster_cell Microbial Cell MQO 8-Methoxy- quinoxalin-5-ol Metal Metal Ions (e.g., Fe²⁺, Zn²⁺) MQO->Metal Chelation Enzymes Essential Metalloenzymes MQO->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) MQO->ROS Induction Metal->Enzymes Required Cofactor Death Cell Death Enzymes->Death Functional Disruption Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Oxidative Stress Damage->Death

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Preparation of Test Compound and Microbial Inoculum

Stock Solution Preparation:

  • Prepare a stock solution of this compound by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 10 mg/mL.[2]

  • Ensure the compound is fully dissolved. Further dilutions should be made in the appropriate broth or agar medium.

Microbial Inoculum Preparation:

  • Streak the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) on nutrient agar plates and fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar plates.

  • Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Prepare a microbial suspension by picking a few colonies and suspending them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

Agar Disc Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Spread 0.1 mL of the prepared microbial inoculum evenly over the surface of the agar plates.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the this compound solution (e.g., 50 µ g/disc ).[2]

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a disc impregnated with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.[2]

  • Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.[2]

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits visible microbial growth.

Protocol:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the microbial inoculum to each well.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_disc Agar Disc Diffusion cluster_mic Broth Microdilution (MIC) Stock Prepare Stock Solution of This compound D2 Place Impregnated Discs Stock->D2 M1 Perform Serial Dilutions in 96-well Plate Stock->M1 Inoculum Prepare Microbial Inoculum (0.5 McFarland) D1 Inoculate Agar Plates Inoculum->D1 M2 Inoculate Wells Inoculum->M2 D1->D2 D3 Incubate Plates D2->D3 D4 Measure Zone of Inhibition D3->D4 M1->M2 M3 Incubate Plate M2->M3 M4 Determine MIC M3->M4

References

Application Notes: QuinoxaFluor-M85, a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

QuinoxaFluor-M85 is a novel, hypothetical quinoxaline-based small molecule fluorescent probe designed for the visualization of specific cellular compartments or processes in live-cell imaging. Its methoxy and hydroxyl substitutions are postulated to contribute to its photophysical properties and cellular uptake. These application notes provide an overview of its potential applications and a general protocol for its use in fluorescence microscopy.

Potential Applications

  • Live-Cell Imaging of Cellular Structures: Based on its hypothetical chemical structure, QuinoxaFluor-M85 may preferentially accumulate in specific organelles, enabling their visualization in real-time.

  • Investigating Drug-Induced Cellular Stress: Changes in the fluorescence intensity or localization of QuinoxaFluor-M85 upon drug treatment could serve as an indicator of cellular stress or apoptosis.

  • High-Content Screening: The probe's potential for live-cell staining makes it a candidate for high-content screening assays to identify compounds that modulate specific cellular pathways.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of QuinoxaFluor-M85. These values are provided as an example and would need to be experimentally determined for any new fluorescent probe.

PropertyValue (Hypothetical)
Excitation Maximum (λex)488 nm
Emission Maximum (λem)525 nm
Molar Extinction Coefficient50,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.60
PhotostabilityModerate
Optimal pH Range6.5 - 8.0

Experimental Protocols

1. General Protocol for Live-Cell Staining with QuinoxaFluor-M85

This protocol provides a general guideline for staining live cells with a novel fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and experimental condition.

Materials:

  • QuinoxaFluor-M85 stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on imaging-compatible plates or slides (e.g., 8-well µ-Slides)[1]

  • Phosphate-buffered saline (PBS)

  • Optional: Hoechst 33342 or other nuclear counterstain

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of imaging.

  • Probe Preparation: Prepare a working solution of QuinoxaFluor-M85 in pre-warmed live-cell imaging medium. The optimal concentration should be determined by titration (e.g., starting with a range of 1-10 µM).

  • Cell Staining:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the QuinoxaFluor-M85 working solution to the cells.

    • Incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will vary depending on the cell type and probe uptake kinetics.

  • Washing (Optional): For probes with high background fluorescence, a wash step may be necessary. Remove the staining solution and wash the cells gently with pre-warmed imaging medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission spectra (hypothetically, Ex: 488 nm, Em: 525 nm). For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.[2]

2. Protocol for Investigating Drug-Induced Cellular Stress

This protocol describes how a novel fluorescent probe could be used to assess changes in cellular health in response to a test compound.

Materials:

  • Cells stained with QuinoxaFluor-M85 (as described above)

  • Test compound stock solution

  • Positive control for cellular stress (e.g., Staurosporine for apoptosis)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Cell Preparation: Stain cells with QuinoxaFluor-M85 as described in the general protocol.

  • Compound Addition:

    • Prepare dilutions of the test compound, positive control, and negative control in pre-warmed imaging medium.

    • Add the respective solutions to the stained cells.

  • Time-Lapse Imaging:

    • Place the imaging plate on a microscope stage incubator to maintain optimal temperature, humidity, and CO₂ levels.[2]

    • Acquire images at regular intervals (e.g., every 15 minutes for 4-24 hours).

  • Data Analysis:

    • Quantify changes in fluorescence intensity, distribution, or cellular morphology over time for each treatment condition.

    • Compare the effects of the test compound to the positive and negative controls.

Visualizations

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis cell_seeding Seed cells in imaging plate cell_culture Culture cells to 70-80% confluency cell_seeding->cell_culture prepare_probe Prepare QuinoxaFluor-M85 working solution cell_culture->prepare_probe stain_cells Incubate cells with probe prepare_probe->stain_cells wash_cells Wash cells with imaging medium (optional) stain_cells->wash_cells acquire_images Acquire images with fluorescence microscope wash_cells->acquire_images analyze_data Analyze fluorescence intensity and localization acquire_images->analyze_data

Caption: Experimental workflow for live-cell imaging.

G drug Test Compound stress Cellular Stress drug->stress probe QuinoxaFluor-M85 stress->probe interacts with fluorescence Altered Fluorescence (Intensity / Localization) probe->fluorescence results in microscopy Fluorescence Microscopy fluorescence->microscopy detected by

Caption: Hypothetical signaling pathway for drug screening.

References

Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols and application notes for the preparation of 8-Methoxyquinoxalin-5-ol and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The this compound scaffold, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents. The synthesis of these compounds typically involves the construction of the quinoxaline ring system from appropriately substituted precursors, followed by functional group manipulations. This document outlines two primary synthetic strategies for obtaining this compound derivatives.

Synthetic Strategies

Two plausible synthetic routes for the preparation of this compound are presented below. These strategies are based on established chemical principles for quinoxaline synthesis.

Strategy 1: Convergent Synthesis via a Substituted o-Phenylenediamine

This approach involves the synthesis of a key intermediate, 1,2-diamino-3-hydroxy-5-methoxybenzene, followed by its condensation with a 1,2-dicarbonyl compound to form the quinoxaline ring.

Strategy 2: Linear Synthesis with Late-Stage Functionalization

This strategy begins with a more readily available o-phenylenediamine to construct the quinoxaline core, followed by the introduction of the hydroxyl group at the 5-position in a later step.

Experimental Protocols

Strategy 1: Convergent Synthesis

Step 1a: Synthesis of 2-Amino-4-methoxyphenol

This procedure outlines the reduction of 4-methoxy-2-nitrophenol to the corresponding aminophenol.

  • Reaction:

  • Reagents and Materials:

    • 4-Methoxy-2-nitrophenol

    • Ethanol

    • 5% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Isopropyl alcohol

  • Procedure:

    • Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL) in a hydrogenation vessel.

    • Add 5% Pd/C catalyst (e.g., 550 mg).

    • Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas until the reaction is complete (monitored by TLC).

    • Remove the catalyst by filtration.

    • Remove the solvent by distillation under reduced pressure.

    • Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[1]

  • Expected Yield: ~93%[1]

Step 1b: Synthesis of 1,2-Diamino-3-hydroxy-5-methoxybenzene (Hypothetical)

This step involves the introduction of a second amino group ortho to the existing amino group in 2-amino-4-methoxyphenol. This is a challenging transformation and may require significant optimization. A potential approach is outlined below.

  • Reaction:

  • Reagents and Materials (Proposed):

    • 2-Amino-4-methoxyphenol

    • A suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid, or a nitrating agent followed by reduction)

    • Appropriate solvent and catalyst system

  • General Considerations:

    • The direct amination of phenols or anilines can be challenging due to issues with regioselectivity and reactivity.

    • A multi-step approach involving protection of the existing functional groups, followed by nitration and subsequent reduction, may be more feasible. This would involve:

      • Protection of the amino and hydroxyl groups of 2-amino-4-methoxyphenol.

      • Nitration at the 6-position.

      • Reduction of the nitro group to an amino group.

      • Deprotection of the amino and hydroxyl groups.

Step 1c: Synthesis of this compound

This final step involves the condensation of the diamine with glyoxal to form the quinoxaline ring.

  • Reaction:

  • Reagents and Materials:

    • 1,2-Diamino-3-hydroxy-5-methoxybenzene

    • Glyoxal (40% aqueous solution)

    • Ethanol or a similar solvent

  • Procedure:

    • Dissolve 1,2-diamino-3-hydroxy-5-methoxybenzene in a suitable solvent such as ethanol.

    • Add an equimolar amount of glyoxal solution dropwise to the stirred solution of the diamine.

    • The reaction is often exothermic and may proceed at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate from the reaction mixture or can be isolated by extraction after solvent removal.

    • Purify the crude product by recrystallization or column chromatography.

Strategy 2: Linear Synthesis with Late-Stage Functionalization

Step 2a: Synthesis of 7-Methoxyquinoxaline

This step involves the condensation of a commercially available diamine with glyoxal.

  • Reaction:

  • Reagents and Materials:

    • 4-Methoxy-o-phenylenediamine (3,4-Diaminoanisole)

    • Glyoxal (40% aqueous solution)

    • Ethanol

  • Procedure:

    • Dissolve 4-methoxy-o-phenylenediamine in ethanol.

    • Add an equimolar amount of glyoxal solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Isolate and purify the product as described in Step 1c.

Step 2b: Synthesis of this compound via Photochemical Hydroxylation

This step utilizes a photochemical reaction to introduce the hydroxyl group at the 5-position.

  • Reaction:

  • Reagents and Materials:

    • 7-Methoxyquinoxaline

    • Aqueous acidic solution (e.g., dilute sulfuric acid)

    • UV light source

  • Procedure:

    • Dissolve 7-methoxyquinoxaline in an acidic aqueous solution.

    • Irradiate the solution with a suitable UV light source under anaerobic conditions.

    • Monitor the reaction for the formation of the hydroxylated product.

    • Isolate and purify the product using standard techniques.

Alternative Step 2b: Synthesis via a Quinoxaline-5,8-dione Intermediate

This alternative involves the formation and subsequent selective reduction of a quinoxaline-dione.

  • Sub-step 2b-1: Synthesis of 7-Methoxyquinoxaline-5,8-dione

    • This would likely involve the oxidation of 7-methoxyquinoxaline.

  • Sub-step 2b-2: Selective Reduction to this compound

    • Reaction:

    • Reagents and Materials (Proposed):

      • 7-Methoxyquinoxaline-5,8-dione

      • A selective reducing agent (e.g., sodium borohydride under controlled conditions, or other chemoselective ketone reducing agents).

      • Appropriate solvent

    • Procedure:

      • Dissolve the quinoxaline-dione in a suitable solvent.

      • Treat the solution with a selective reducing agent at a controlled temperature.

      • Monitor the reaction to favor the reduction of the 5-keto group.

      • Work up the reaction and purify the desired product.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
4-Methoxy-2-nitrophenol4-Methoxy-2-nitrophenolC₇H₇NO₄169.14Starting Material
2-Amino-4-methoxyphenol2-Amino-4-methoxyphenolC₇H₉NO₂139.15Step 1a
4-Methoxy-o-phenylenediamine4-Methoxy-o-phenylenediamineC₇H₁₀N₂O138.17Starting Material
7-Methoxyquinoxaline7-MethoxyquinoxalineC₉H₈N₂O160.17Step 2a
This compoundthis compoundC₉H₈N₂O₂176.17Final Product

Mandatory Visualizations

Experimental Workflow: Strategy 1

G A 4-Methoxy-2-nitrophenol B Step 1a: Reduction (H2, Pd/C) A->B C 2-Amino-4-methoxyphenol B->C D Step 1b: Amination (Hypothetical) C->D E 1,2-Diamino-3-hydroxy- 5-methoxybenzene D->E F Step 1c: Condensation (Glyoxal) E->F G This compound F->G

Caption: Convergent synthesis of this compound.

Experimental Workflow: Strategy 2

G cluster_0 Route A cluster_1 Route B (Alternative) A 4-Methoxy-o-phenylenediamine B Step 2a: Condensation (Glyoxal) A->B C 7-Methoxyquinoxaline B->C D Step 2b: Photochemical Hydroxylation C->D E This compound D->E F 7-Methoxyquinoxaline G Oxidation F->G H 7-Methoxyquinoxaline-5,8-dione G->H I Selective Reduction H->I J This compound I->J

Caption: Linear synthesis of this compound.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

  • Hydrogenation reactions should be carried out with appropriate safety measures and equipment.

  • Photochemical reactions require appropriate shielding from UV light.

Conclusion

The synthesis of this compound derivatives can be approached through multiple synthetic routes. The convergent strategy offers a direct approach if the key diamino intermediate can be efficiently synthesized. The linear strategy provides flexibility, with the key challenge being the regioselective introduction of the 5-hydroxyl group. The protocols and workflows provided in this document serve as a guide for researchers to develop and optimize the synthesis of these valuable compounds for further investigation in drug discovery and development programs.

References

Application Note: 8-Methoxyquinoxalin-5-ol as a Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Use of 8-Methoxyquinoxalin-5-ol as a Metal Ion Sensor

Audience: Researchers, scientists, and drug development professionals.

Notice: Following a comprehensive review of available scientific literature and databases, no specific information was found regarding the application of this compound as a metal ion sensor. The synthesis, properties, and utility of this particular compound in the context of metal ion detection have not been documented in the reviewed sources.

However, the quinoxaline scaffold, to which this compound belongs, is a well-known fluorophore and has been incorporated into various chemosensors. Quinoxaline derivatives have shown promise in the detection of both metal cations and anions.[1][2][3][4][5][6][7] The presence of nitrogen atoms with lone electron pairs allows the quinoxaline ring to act as an effective complexing agent for metal ions.[2]

Given the absence of specific data for this compound, this document will provide a general overview of the potential mechanism and a hypothetical experimental protocol based on the known properties of similar quinoxaline-based sensors. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel metal ion sensor.

Proposed Principle of Operation

It is hypothesized that this compound could function as a "turn-on" or "turn-off" fluorescent sensor upon binding to a metal ion. The sensing mechanism would likely involve the formation of a coordination complex between the metal ion and the nitrogen atoms of the quinoxaline ring, as well as the hydroxyl group at the 5-position. This interaction could alter the electronic properties of the molecule, leading to a change in its photophysical characteristics, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity (quenching or enhancement).

A potential signaling pathway for metal ion detection using a generic quinoxaline-based sensor is illustrated below.

Signaling_Pathway Hypothetical Signaling Pathway for a Quinoxaline-Based Sensor Sensor Quinoxaline Sensor Complex Sensor-Metal Complex Sensor->Complex Binding Metal Metal Ion Metal->Complex Coordination Signal Optical Signal (Fluorescence Change) Complex->Signal Induces

Caption: Hypothetical signaling pathway for a quinoxaline-based sensor.

Hypothetical Experimental Protocol

This protocol outlines a general procedure for evaluating the potential of this compound as a fluorescent metal ion sensor.

Materials and Reagents
  • This compound (synthesis required as not commercially available for this application)

  • A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, etc.)[3][4]

  • Organic solvent (e.g., acetonitrile, DMSO)[3]

  • Deionized water

  • Buffer solutions for pH control

Instrumentation
  • UV-Vis Spectrophotometer

  • Fluorometer

  • pH meter

  • Standard laboratory glassware

Experimental Workflow

The following diagram outlines the proposed experimental workflow for screening this compound as a metal ion sensor.

Experimental_Workflow Experimental Workflow for Sensor Evaluation cluster_prep Preparation cluster_screen Screening cluster_char Characterization Synth Synthesize and Purify This compound Stock Prepare Stock Solutions (Sensor and Metal Ions) Synth->Stock Mix Mix Sensor with Different Metal Ions Stock->Mix Measure Measure UV-Vis and Fluorescence Spectra Mix->Measure Selectivity Selectivity Study Measure->Selectivity Titration Titration Experiments Measure->Titration LOD Determine Limit of Detection Titration->LOD

Caption: Proposed experimental workflow for sensor evaluation.

Detailed Methodologies
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in acetonitrile).

    • Prepare stock solutions of various metal salts in deionized water or the same organic solvent (e.g., 10 mM).

  • Preliminary Screening:

    • In a series of cuvettes, add the sensor solution to a final concentration of 10 µM.

    • To each cuvette, add a different metal ion solution to a final concentration of 100 µM.

    • Record the UV-Vis absorption and fluorescence emission spectra for each sample.

    • A significant change in the spectra in the presence of a particular metal ion would indicate a potential sensing event.

  • Selectivity Studies:

    • Perform competitive binding experiments by adding the identified target metal ion to the sensor solution in the presence of other potentially interfering metal ions.

    • Monitor the spectral changes to determine the selectivity of the sensor.

  • Titration Experiments:

    • To a solution of the sensor (e.g., 10 µM), incrementally add small aliquots of the target metal ion solution.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the binding stoichiometry and association constant.

  • Determination of the Limit of Detection (LOD):

    • The LOD can be calculated from the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Data Presentation

Should experimental data be generated, it should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Photophysical Properties of this compound and its Metal Complex.

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
This compoundValueValueValue
[Sensor + Metal Ion] ComplexValueValueValue

Table 2: Hypothetical Sensing Performance of this compound.

ParameterValue
Target Metal IonIon
Linear RangeConcentration Range
Limit of Detection (LOD)Concentration
Binding Constant (Ka)Value
SelectivityList of non-interfering ions

Conclusion

While there is no existing research on this compound as a metal ion sensor, its chemical structure suggests potential for this application. The quinoxaline core provides a fluorescent signaling unit and potential metal binding sites. The hypothetical protocols and workflows presented here offer a starting point for researchers to investigate the sensing capabilities of this novel compound. Further experimental validation is required to determine its efficacy and performance characteristics.

References

Application Note: In Vitro Evaluation of 8-Methoxyquinoxalin-5-ol as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-cancer properties. This application note details the experimental setup for testing the in vitro efficacy of a novel compound, 8-Methoxyquinoxalin-5-ol, in a cancer cell culture model. The described protocols provide a comprehensive framework for assessing the compound's effects on cell viability, apoptosis, cell cycle progression, and its mechanism of action through the PI3K/Akt signaling pathway.

Hypothetical Mechanism of Action

For the purpose of this application note, it is hypothesized that this compound exerts its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound is expected to induce apoptosis and cause cell cycle arrest in cancer cells.

PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Caspase9 Caspase9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces start Start cell_culture Cell Culture (HCT-116) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot (PI3K/Akt Pathway) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and organic synthesis. The inherent properties of this bicyclic heteroaromatic compound, particularly its ability to chelate metal ions, have positioned it as a valuable building block for the development of novel therapeutic agents.[1] The versatile reactivity of the 8-hydroxyquinoline core allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This document provides an overview of the applications of 8-hydroxyquinoline in organic synthesis, with a focus on its use in constructing molecules with anticancer and neuroprotective activities. Detailed experimental protocols for key synthetic transformations are also provided.

Synthetic Applications

The 8-hydroxyquinoline scaffold can be synthesized through various methods, with the Skraup synthesis being a classical and industrially relevant approach.[2] Furthermore, the functionalization of the pre-formed 8-hydroxyquinoline core is a common strategy to generate diverse libraries of compounds. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for the introduction of aryl and amino substituents, respectively.[3]

General Synthetic Workflow

A general workflow for the synthesis of a diverse library of 8-hydroxyquinoline derivatives is depicted below. This workflow highlights the key steps of core synthesis followed by diversification through cross-coupling reactions.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification o-Aminophenol o-Aminophenol Skraup_Synthesis Skraup Synthesis o-Aminophenol->Skraup_Synthesis Glycerol, Oxidizing Agent 8-Hydroxyquinoline 8-Hydroxyquinoline Skraup_Synthesis->8-Hydroxyquinoline Halogenation Halogenation 8-Hydroxyquinoline->Halogenation Halo-8-HQ Halo-8-Hydroxyquinoline Halogenation->Halo-8-HQ Protection Protection (e.g., Benzylation) Halo-8-HQ->Protection Protected-Halo-8-HQ Protected Halo-8-Hydroxyquinoline Suzuki_Coupling Suzuki-Miyaura Coupling Protected-Halo-8-HQ->Suzuki_Coupling Arylboronic Acid, Pd Catalyst Buchwald_Amination Buchwald-Hartwig Amination Protected-Halo-8-HQ->Buchwald_Amination Amine, Pd Catalyst Aryl-8-HQ Aryl-Substituted 8-Hydroxyquinoline Suzuki_Coupling->Aryl-8-HQ Amino-8-HQ Amino-Substituted 8-Hydroxyquinoline Buchwald_Amination->Amino-8-HQ

A generalized workflow for the synthesis and diversification of 8-hydroxyquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline via Skraup Synthesis

This protocol describes a method for the synthesis of the core 8-hydroxyquinoline scaffold with improved yield and purity.[2]

Materials:

  • o-Aminophenol

  • Anhydrous glycerol

  • o-Nitrophenol

  • Nickel(II) oxide

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • 40% Sodium hydroxide solution

  • Ethanol

Procedure:

  • Catalyst Preparation:

    • In a reaction vessel, combine nickel(II) oxide (2-3 g/L) and glacial acetic acid.

    • Slowly add concentrated sulfuric acid (0.3-0.5 g/L) while stirring.

    • Continue stirring for 1 hour to obtain the catalyst.

  • Reaction:

    • To a separate reaction vessel, add 1 mol of o-aminophenol, 1.5 mol of anhydrous glycerol, and 1 mol of o-nitrophenol.

    • Stir the mixture vigorously and add 10 mL of the prepared catalyst.

    • Maintain the reaction temperature at 70°C and stir for 5 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and adjust the pH to 7 using a 40% sodium hydroxide solution.

    • Perform distillation to obtain crude 8-hydroxyquinoline.

    • Recrystallize the crude product from ethanol to obtain pure 8-hydroxyquinoline.

Expected Yield: 85.2%[2] Purity: 95%[2]

Protocol 2: Synthesis of 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Buchwald-Hartwig Amination

This protocol details the synthesis of N-aryl substituted 8-hydroxyquinolines, a class of compounds with potential applications in materials science and medicinal chemistry.[4]

Materials:

  • 8-(Benzyloxy)-5-bromoquinoline

  • Aniline derivative (e.g., N-methylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos, L3)

  • Sodium tert-butoxide (NaO-t-Bu)

  • Toluene (anhydrous)

  • Palladium on carbon (10 wt% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Buchwald-Hartwig Amination:

    • In an oven-dried vessel under an argon atmosphere, add 8-(benzyloxy)-5-bromoquinoline (200 mg, 0.64 mmol), Pd(OAc)₂ (7.15 mg, 0.032 mmol, 5 mol%), and Johnphos (19.37 mg, 0.064 mmol, 10 mol%).

    • Add sodium tert-butoxide (76.5 mg, 0.80 mmol) and the aniline derivative (e.g., N-methylaniline, 0.086 mL, 0.80 mmol).

    • Add anhydrous toluene and stir the reaction mixture in an oil bath at 110-120°C for 30 minutes.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of silica gel.

    • Evaporate the solvent under vacuum and purify the crude product by flash chromatography to yield the 5-(N-substituted-anilino)-8-benzyloxyquinoline.

  • Deprotection (Hydrogenolysis):

    • In a two-necked round-bottom flask, dissolve the 5-(N-substituted-anilino)-8-benzyloxyquinoline in ethanol.

    • Add 10 wt% Pd/C (10 mg).

    • Stir the mixture under a hydrogen atmosphere and reflux for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel to remove the catalyst.

    • Evaporate the solvent to obtain the final 5-(N-substituted-anilino)-8-hydroxyquinoline.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAniline DerivativeLigandTemp (°C)Time (h)Yield (%)
1N-methylanilineL3 (Johnphos)110-1200.590
23-methoxyanilineL3 (Johnphos)140-1505-687
3DiphenylamineL11502482

Data adapted from Omar, W. A. E., & Hormi, O. E. O. (2012).[4]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 8-Hydroxyquinoline Derivatives

This protocol provides a general method for the synthesis of aryl-substituted 8-hydroxyquinolines. The hydroxyl group of 8-hydroxyquinoline is typically protected prior to the coupling reaction.[3]

Materials:

  • Protected halo-8-hydroxyquinoline (e.g., 8-(benzyloxy)-5-bromoquinoline)

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/water mixture)

Procedure:

  • To a reaction flask, add the protected halo-8-hydroxyquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 3-5 mol%), and base (e.g., 2.0 equiv).

  • Add the solvent system (e.g., toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the hydroxyl group to obtain the final aryl-substituted 8-hydroxyquinoline.

Applications in Drug Discovery

Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes and the induction of apoptosis.[1] A variety of substituted 8-hydroxyquinolines have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

Table of IC₅₀ Values for 8-Hydroxyquinoline Derivatives against Cancer Cell Lines:

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[5]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5-25[5]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast)12.5-25[5]
5,7-dichloro-8-hydroxyquinaldine copper complexHCT116 (Colon)>100[6]
5,7-dibromo-8-hydroxyquinaldine copper complexA2780 (Ovarian)1.8 ± 0.1[6]
5-nitro-8-hydroxyquinoline oxovanadium(V) complexHCT116 (Colon)3.5 ± 0.2[6]
5-nitro-8-hydroxyquinoline oxovanadium(V) complexA2780 (Ovarian)0.9 ± 0.1[6]
2-(4-fluorostyryl)-9-bromotetrazolo[1,5-c]quinazolineMCF-7 (Breast)62
6-aryl-2-styrylquinazolin-4(3H)-one derivativeTK-10 (Renal)0.62-7.72

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Neuroprotective Activity in Alzheimer's Disease

The dysregulation of metal ion homeostasis is a key factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. 8-Hydroxyquinoline derivatives, with their ability to chelate metal ions like copper, zinc, and iron, have been investigated as potential therapeutic agents to restore metal balance in the brain.[1] The proposed mechanism involves the chelation of excess metal ions, which in turn inhibits the metal-induced aggregation of amyloid-β (Aβ) peptides and reduces oxidative stress.

G Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Aggregation Aβ Aggregation Metal_Ions->Aggregation Promotes Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress Catalyzes Chelation Metal Chelation Metal_Ions->Chelation Abeta Amyloid-β (Aβ) Monomers Abeta->Aggregation ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Plaques Amyloid Plaques Aggregation->Plaques Neuronal_Damage Neuronal Damage Plaques->Neuronal_Damage Oxidative_Stress->Neuronal_Damage 8-HQ 8-Hydroxyquinoline Derivative 8-HQ->Chelation Chelation->Aggregation Inhibits Chelation->Oxidative_Stress Reduces

Proposed mechanism of 8-hydroxyquinoline derivatives in Alzheimer's disease.

Conclusion

8-Hydroxyquinoline is a highly valuable and versatile building block in organic synthesis, offering a robust platform for the development of novel molecules with significant therapeutic potential. The synthetic methodologies outlined in this document, from the foundational Skraup synthesis to modern cross-coupling reactions, provide chemists with a powerful toolkit to create diverse libraries of 8-hydroxyquinoline derivatives. The demonstrated anticancer and neuroprotective activities of these compounds underscore the importance of this scaffold in drug discovery and development. Further exploration of the structure-activity relationships of 8-hydroxyquinoline derivatives will undoubtedly lead to the identification of new and improved drug candidates.

References

Application Notes and Protocols for Measuring the Enzymatic Inhibition of a Putative Kinase by 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including roles as kinase inhibitors in cancer therapy.[1][2] This document provides detailed application notes and protocols for developing assays to measure the enzymatic inhibition of a putative tyrosine kinase by 8-Methoxyquinoxalin-5-ol. The following protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Target Enzyme Profile (Hypothetical)

For the context of these protocols, we will consider a hypothetical tyrosine kinase, hereafter referred to as "TK1".

  • Enzyme: Tyrosine Kinase 1 (TK1)

  • Substrate: A generic poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Cofactor: Adenosine triphosphate (ATP)

  • Reaction: TK1 catalyzes the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate.

Data Presentation

Table 1: IC50 Determination for this compound against TK1
Inhibitor Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10070.1
25085.4
50092.3
100095.1
IC50 (nM) 51.2
Table 2: Kinetic Parameters of TK1 in the Presence of this compound
Substrate Concentration (µM)No Inhibitor (Vmax)+ 100 nM Inhibitor (Vmax)
515.69.8
1028.417.9
2045.528.6
4064.140.3
8080.250.4
Km (µM) 22.5 22.6
Vmax (relative units) 100.5 63.1
Inhibition Type -Non-competitive

Experimental Protocols

Protocol 1: Spectrophotometric Assay for TK1 Inhibition

This assay measures the decrease in NADH concentration, which is coupled to the production of ADP from the kinase reaction.[3][4] The decrease in absorbance at 340 nm is proportional to the kinase activity.

Materials:

  • Purified TK1 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in assay buffer.

    • Prepare a reaction mixture containing assay buffer, Poly(Glu, Tyr) substrate (final concentration 0.2 mg/mL), PEP (final concentration 1 mM), NADH (final concentration 0.2 mM), PK (final concentration 5 U/mL), and LDH (final concentration 7 U/mL).

    • Prepare the TK1 enzyme solution in assay buffer to the desired final concentration.

    • Prepare the ATP solution in assay buffer to the desired final concentration (e.g., at the Km for ATP).

  • Assay Protocol:

    • Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 85 µL of the reaction mixture to each well.

    • Add 10 µL of the TK1 enzyme solution to initiate the reaction.

    • Incubate the plate at 30°C for 10 minutes.

    • Start the kinase reaction by adding 10 µL of the ATP solution.

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Assay for TK1 Inhibition

This protocol utilizes a fluorescence-based method to directly measure the amount of phosphorylated substrate.[5][6][7][8] This can be achieved using a specific antibody that recognizes the phosphorylated substrate, coupled to a fluorescent reporter.

Materials:

  • Purified TK1 enzyme

  • Biotinylated Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • Stop Buffer: 100 mM EDTA

  • Streptavidin-coated 96-well plates

  • Anti-phosphotyrosine antibody conjugated to a fluorophore (e.g., FITC)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in assay buffer.

    • Prepare the TK1 enzyme solution in assay buffer.

    • Prepare the biotinylated Poly(Glu, Tyr) substrate and ATP solution in assay buffer.

  • Assay Protocol:

    • To the wells of a standard 96-well plate, add 5 µL of the serially diluted this compound or DMSO.

    • Add 10 µL of the TK1 enzyme solution.

    • Add 10 µL of the biotinylated substrate solution.

    • Incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of Stop Buffer.

    • Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the fluorescently labeled anti-phosphotyrosine antibody to each well and incubate for 60 minutes at room temperature in the dark.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Wash Buffer to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_pathway Hypothetical TK1 Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds TK1 TK1 Receptor->TK1 Activates Substrate Downstream Substrate TK1->Substrate Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Leads to Inhibitor This compound Inhibitor->TK1 Inhibits

Caption: Hypothetical signaling pathway of TK1 and the point of inhibition by this compound.

G cluster_workflow Spectrophotometric Assay Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate, Coupling System) B Add Inhibitor/Vehicle to Plate A->B C Add Reaction Mixture and Enzyme B->C D Incubate C->D E Initiate with ATP D->E F Measure Absorbance at 340 nm E->F G Calculate Initial Rates and % Inhibition F->G H Determine IC50 G->H

Caption: Experimental workflow for the spectrophotometric enzyme inhibition assay.

G cluster_workflow Fluorescence-Based Assay Workflow A Prepare Reagents (Inhibitor, Enzyme, Biotinylated Substrate, ATP) B Perform Kinase Reaction in Plate A->B C Stop Reaction B->C D Transfer to Streptavidin-Coated Plate C->D E Incubate and Wash D->E F Add Fluorescent Anti-Phospho-Antibody E->F G Incubate and Wash F->G H Measure Fluorescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Experimental workflow for the fluorescence-based enzyme inhibition assay.

References

Application Notes and Protocols for Conjugating 8-Methoxyquinoxalin-5-ol to Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methoxyquinoxalin-5-ol is a heterocyclic compound with potential applications in biomedical research and drug development. Its quinoxaline scaffold is found in various biologically active molecules. The ability to conjugate this molecule to biomolecules, such as proteins, peptides, and antibodies, opens avenues for developing novel therapeutics, diagnostic agents, and research tools. The presence of a hydroxyl group on the quinoxaline ring provides a key handle for covalent modification and subsequent bioconjugation.

These application notes provide an overview of potential strategies and detailed protocols for conjugating this compound to biomolecules. The described methods are based on established bioconjugation chemistries for phenolic compounds and offer a starting point for developing specific conjugation procedures.

Overview of Conjugation Strategies

The primary functional group on this compound available for conjugation is the phenolic hydroxyl group (-OH). This group is not inherently reactive towards common functional groups on biomolecules like amines (-NH2) and thiols (-SH). Therefore, an activation step is typically required to convert the hydroxyl group into a more reactive species or to introduce a linker with a reactive functional group.

Two main strategies are proposed:

  • Strategy A: Activation of the Hydroxyl Group. The hydroxyl group can be activated to react directly with nucleophilic groups on biomolecules.

  • Strategy B: Functionalization of the Quinoxaline Ring. The quinoxaline scaffold can be modified to introduce a more reactive functional group for bioconjugation.

The choice of strategy will depend on the desired stability of the resulting linkage, the specific biomolecule being conjugated, and the available chemical expertise.

Experimental Protocols

Strategy A: Activation of the Hydroxyl Group for Conjugation to Amine Residues

This protocol describes the activation of the 5-hydroxyl group of this compound using N,N'-Disuccinimidyl Carbonate (DSC) to form a reactive NHS-ester intermediate, which can then react with primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl Carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction vials and standard laboratory glassware

Protocol:

Step 1: Activation of this compound with DSC

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add DSC (1.2 equivalents) and triethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Conjugation to the Protein

  • Prepare the protein solution in a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0). The buffer should be free of primary amines.

  • Once the activation reaction is complete, add the activated this compound solution dropwise to the protein solution with gentle stirring. A typical molar ratio of activated compound to protein is 10:1 to 20:1, but this should be optimized for the specific protein.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

Step 3: Purification of the Conjugate

  • Remove the unreacted small molecules and byproducts by size-exclusion chromatography (SEC) using a pre-equilibrated column with the desired storage buffer (e.g., PBS).

  • Collect the protein-containing fractions, which will elute in the void volume.

  • Pool the fractions containing the conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

Workflow for Amine Conjugation:

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate + DSC, TEA in DMF DSC DSC DSC->Activated Intermediate Bioconjugate Bioconjugate Activated Intermediate->Bioconjugate + Protein in PBS Protein (Amine) Protein (Amine) Protein (Amine)->Bioconjugate SEC SEC Bioconjugate->SEC Quench Purified Conjugate Purified Conjugate SEC->Purified Conjugate

Caption: Workflow for conjugating this compound to protein amines.

Strategy B: Functionalization with a Maleimide Moiety for Thiol Conjugation

This protocol describes the introduction of a maleimide group to this compound, which can then specifically react with thiol groups (e.g., cysteine residues) on a biomolecule.

Materials:

  • This compound

  • 3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Biomolecule with free thiol groups in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if thiols are oxidized

  • Purification supplies as in Protocol 3.1

Protocol:

Step 1: Synthesis of 8-Methoxyquinoxalin-5-yl 3-maleimidopropanoate

  • Dissolve this compound (1 equivalent) and 3-maleimidopropionic acid (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the formation of the maleimide-functionalized quinoxaline by HPLC or LC-MS.

  • Purify the product by column chromatography on silica gel.

Step 2: Conjugation to the Thiol-Containing Biomolecule

  • Ensure the biomolecule has free, reduced thiol groups. If necessary, treat with a reducing agent like TCEP and subsequently remove the excess reducing agent.

  • Dissolve the purified maleimide-functionalized this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

  • Add the maleimide-reagent solution to the biomolecule solution in a thiol-conjugation buffer (e.g., PBS, 1 mM EDTA, pH 7.0). A molar excess of 5-10 fold of the maleimide reagent over the biomolecule is recommended as a starting point.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding a thiol-containing small molecule (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM.

Step 3: Purification of the Conjugate

  • Purify the conjugate using size-exclusion chromatography as described in Protocol 3.1.

Workflow for Thiol Conjugation:

cluster_functionalization Functionalization Step cluster_conjugation Conjugation Step cluster_purification Purification This compound This compound Maleimide-Quinoxaline Maleimide-Quinoxaline This compound->Maleimide-Quinoxaline + Maleimide Linker, Coupling Reagent Maleimide Linker Maleimide Linker Maleimide Linker->Maleimide-Quinoxaline Thioether Conjugate Thioether Conjugate Maleimide-Quinoxaline->Thioether Conjugate + Biomolecule in PBS/EDTA Biomolecule (Thiol) Biomolecule (Thiol) Biomolecule (Thiol)->Thioether Conjugate SEC SEC Thioether Conjugate->SEC Quench Purified Conjugate Purified Conjugate SEC->Purified Conjugate Start Start Synthesized Conjugate Synthesized Conjugate Start->Synthesized Conjugate UV_Vis UV/Vis Spectroscopy Synthesized Conjugate->UV_Vis MS Mass Spectrometry Synthesized Conjugate->MS Chromatography Chromatography Synthesized Conjugate->Chromatography DAR_Confirmation DAR & Purity Confirmation UV_Vis->DAR_Confirmation Peptide_Mapping Peptide Mapping (LC-MS/MS) MS->Peptide_Mapping MS->DAR_Confirmation SEC SEC Chromatography->SEC HIC_RP HIC / RP-HPLC Chromatography->HIC_RP Aggregation_Analysis Aggregation Analysis SEC->Aggregation_Analysis HIC_RP->DAR_Confirmation Site_of_Conjugation Site of Conjugation ID Peptide_Mapping->Site_of_Conjugation Final_Characterized_Product Final_Characterized_Product DAR_Confirmation->Final_Characterized_Product Site_of_Conjugation->Final_Characterized_Product Aggregation_Analysis->Final_Characterized_Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Methoxyquinoxalin-5-ol synthesis.

FAQs: General Questions

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and common synthetic strategy for this compound is the cyclocondensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, this would involve the reaction of 2,3-diamino-4-methoxyphenol with glyoxal or a glyoxal equivalent.

Q2: What are the key challenges in the synthesis of substituted quinoxalines like this compound?

A2: Common challenges include:

  • Low Yields: Often due to side reactions, incomplete reactions, or purification losses.

  • Harsh Reaction Conditions: Many traditional methods require high temperatures and strong acids, which can lead to degradation of starting materials and products.[1][2]

  • Formation of Isomers: With unsymmetrical starting materials, the formation of regioisomers is a possibility, complicating purification.

  • Oxidation of Phenolic Groups: The hydroxyl group in the starting material or product can be sensitive to oxidation, especially under harsh conditions.

Troubleshooting Guide: Low Yield of this compound

This guide addresses potential issues in a proposed synthesis of this compound via the cyclocondensation of 2,3-diamino-4-methoxyphenol and glyoxal.

Experimental Workflow

cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up & Purification SM1 2,3-Diamino-4-methoxyphenol Reaction Cyclocondensation SM1->Reaction SM2 Glyoxal SM2->Reaction Workup Quenching & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product This compound Purification->Product reactant1 2,3-Diamino-4-methoxyphenol plus + reactant1->plus reactant2 Glyoxal arrow Solvent, Catalyst (e.g., Ethanol, Acetic Acid) reactant2->arrow product This compound plus->reactant2 arrow->product

References

troubleshooting common problems in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes?

Low yields in quinoxaline synthesis can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires high temperatures and strong acid catalysts, which can lead to degradation of starting materials or products.[1][2] Common issues include:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or inappropriate catalyst can significantly impact yield.[2][3]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to side reactions.

  • Side Reactions: The formation of undesired side products can consume reactants and reduce the yield of the desired quinoxaline.

  • Product Degradation: The product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[2]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products, often isomers, is a common issue, particularly when using substituted o-phenylenediamines.[4]

  • Regioselectivity: In reactions involving unsymmetrical 1,2-diamines, the two amino groups may have different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions can influence this selectivity.

  • Side Reactions: Depending on the substrates and conditions, various side reactions can occur. For instance, in the Beirut reaction for synthesizing quinoxaline-N,N'-dioxides, the reaction of monosubstituted benzofuroxans can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides due to tautomeric equilibrium.[5][6]

Q3: The purification of my quinoxaline product is proving difficult. What are some common challenges and solutions?

Purification of quinoxalines can be challenging due to the presence of closely related impurities or isomers.

  • Isomeric Separation: Separating regioisomers can be difficult due to their similar physical properties. Careful selection of chromatographic conditions (e.g., column packing, eluent system) is often necessary.

  • Removal of Catalysts: If a homogeneous catalyst is used, its removal from the reaction mixture can be problematic. Using a heterogeneous or recyclable catalyst can simplify the workup procedure.[7]

  • Product Solubility: Quinoxalines have varying solubilities depending on their substitution. Finding a suitable solvent for crystallization or chromatography is key.

Troubleshooting Guides

Problem 1: Low Reaction Yield

If you are experiencing low yields, consider the following troubleshooting steps, summarized in the workflow diagram below.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Starting Material Purity start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are pure sub_check_reagents Use freshly purified reagents. Check for degradation. check_reagents->sub_check_reagents change_catalyst 3. Evaluate Catalyst System optimize_conditions->change_catalyst Optimization ineffective yield_improved Yield Improved optimize_conditions->yield_improved Yield improves sub_optimize_conditions Vary temperature, solvent, and reaction time. optimize_conditions->sub_optimize_conditions check_workup 4. Review Workup & Purification change_catalyst->check_workup Catalyst change ineffective change_catalyst->yield_improved Yield improves sub_change_catalyst Try alternative catalysts (e.g., Lewis acids, heterogeneous catalysts). change_catalyst->sub_change_catalyst check_workup->yield_improved Workup optimized sub_check_workup Minimize product loss during extraction and purification. check_workup->sub_check_workup

Caption: Troubleshooting workflow for low reaction yield.

Detailed Methodologies:

  • Starting Material Purity:

    • Protocol: Before starting the synthesis, purify the o-phenylenediamine and the dicarbonyl compound. o-Phenylenediamines can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation. Dicarbonyl compounds can be purified by recrystallization or column chromatography.

  • Optimization of Reaction Conditions:

    • Protocol: Systematically vary the reaction parameters. For a typical condensation reaction, you can set up parallel reactions to test different solvents (e.g., ethanol, acetic acid, toluene, or green solvents like water or hexafluoroisopropanol (HFIP)).[2][8] Vary the temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Quantitative Data Summary:

The choice of catalyst and solvent can have a significant impact on the reaction yield and time. Below is a comparison of different catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneToluene252 h0[1]
AlCuMoVPToluene25120 min92[1]
Pyridine (10 mol%)THFRoom Temp.2 hExcellent[9]
TiO2-Pr-SO3H (10 mg)EtOHRoom Temp.10 min95[2]
CAN (catalytic)WaterNot specified20 minHigh[2]
HFIPNoneRoom Temp.1 h95[2]
Problem 2: Formation of Isomeric Mixtures

When using unsymmetrically substituted o-phenylenediamines, the formation of regioisomers is a common challenge.

Isomer_Formation_Troubleshooting start Isomeric Mixture Observed modify_conditions 1. Modify Reaction Conditions start->modify_conditions change_reagents 2. Alter Starting Materials modify_conditions->change_reagents Selectivity not improved isomers_separated Isomers Separated/ Single Isomer Formed modify_conditions->isomers_separated Selectivity improved sub_modify_conditions Lower temperature to favor kinetic vs. thermodynamic product. Screen different catalysts. modify_conditions->sub_modify_conditions purification 3. Optimize Purification change_reagents->purification Not feasible change_reagents->isomers_separated Single isomer obtained sub_change_reagents Use a symmetrical diamine if possible. Protect one amino group to direct the reaction. change_reagents->sub_change_reagents purification->isomers_separated sub_purification Employ high-performance column chromatography or preparative TLC. purification->sub_purification

Caption: Logical steps for addressing isomer formation.

Experimental Protocols:

  • Controlling Regioselectivity:

    • Protocol: To control the regioselectivity, you can attempt the reaction at a lower temperature, which may favor the kinetically controlled product. Alternatively, screening different catalysts (both acidic and basic) can help identify conditions that favor the formation of one isomer over the other. In some cases, protecting one of the amino groups of the diamine, performing the cyclization, and then deprotecting can provide a single isomer.

Problem 3: Reaction Stalls or is Incomplete

An incomplete reaction can be due to several factors, from reagent stoichiometry to catalyst deactivation.

Experimental Workflow:

Incomplete_Reaction_Workflow start Incomplete Reaction check_stoichiometry 1. Verify Stoichiometry start->check_stoichiometry check_catalyst 2. Check Catalyst Activity check_stoichiometry->check_catalyst Stoichiometry correct sub_check_stoichiometry Ensure accurate measurement of reactants. check_stoichiometry->sub_check_stoichiometry increase_energy 3. Increase Reaction Energy check_catalyst->increase_energy Catalyst is active reaction_complete Reaction Goes to Completion check_catalyst->reaction_complete Reaction completes sub_check_catalyst Use fresh catalyst. Consider catalyst deactivation. check_catalyst->sub_check_catalyst check_inhibitors 4. Identify Potential Inhibitors increase_energy->check_inhibitors No improvement increase_energy->reaction_complete Reaction completes sub_increase_energy Gradually increase temperature or consider microwave irradiation. increase_energy->sub_increase_energy check_inhibitors->reaction_complete Inhibitor removed sub_check_inhibitors Ensure solvent and reagents are free from water or other inhibitors. check_inhibitors->sub_check_inhibitors

Caption: Workflow for troubleshooting an incomplete reaction.

Detailed Methodologies:

  • Microwave-Assisted Synthesis:

    • Protocol: For reactions that are sluggish at conventional heating, microwave irradiation can be a powerful tool to accelerate the reaction.[3] A typical procedure involves placing the reactants and a suitable solvent (if necessary) in a sealed microwave vessel and irradiating at a set temperature for a short period (e.g., 5-30 minutes). The reaction progress should be monitored carefully to avoid decomposition. Microwave synthesis has been shown to be effective, though yields may still require optimization.[3]

This technical support guide provides a starting point for troubleshooting common issues in quinoxaline synthesis. For more specific problems, consulting the primary literature for the particular reaction type is highly recommended.

References

Technical Support Center: Purification of 8-Methoxyquinoxalin-5-ol and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 8-Methoxyquinoxalin-5-ol and related quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While specific data for this compound is limited, impurities in quinoxaline synthesis generally arise from the starting materials and reaction byproducts. The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Residual o-phenylenediamine or the 1,2-dicarbonyl compound.

  • Side Products: Products from self-condensation of the dicarbonyl compound or oxidation of the o-phenylenediamine.

  • Positional Isomers: If the starting materials are unsymmetrical, different isomers of the quinoxaline product can be formed.

  • Over-oxidation Products: The quinoxaline ring system can be susceptible to oxidation, leading to N-oxides or other oxidized species.

Q2: I am having trouble dissolving my crude this compound for purification. What solvents are recommended?

Quinoxaline derivatives exhibit a range of solubilities. For purification, it is crucial to select a solvent system where the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures for effective recrystallization. Common solvents used for the purification of quinoxaline derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate for chromatography.[4][5][6] For specific solubility testing, start with small-scale trials using common laboratory solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate. Quinoxalines are generally soluble in water.[7][8]

Q3: My purified this compound is colored, but I expect a colorless compound. What could be the cause?

Color in the final product can be due to several factors:

  • Residual Catalysts or Reagents: Some reactions employ colored catalysts or reagents that may be carried through the workup.

  • Oxidation: Quinoxaline derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.

  • Highly Conjugated Impurities: Even small amounts of highly colored impurities can impart color to the final product.

Consider treating the solution with activated carbon before the final crystallization step to remove colored impurities. However, be aware that activated carbon can also adsorb the desired product, potentially reducing the yield.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor Recovery The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Cool the crystallization mixture in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and filter it before crystallization. Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation Inappropriate solvent system (eluent). Co-elution of impurities.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A typical starting point for quinoxalines is a mixture of hexane and ethyl acetate.[4]
Streaking or Tailing on TLC/Column The compound is too polar for the chosen solvent system. The compound may be acidic or basic.Increase the polarity of the eluent. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Compound Stuck on the Column The compound is very polar and strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

General Recrystallization Protocol for Quinoxaline Derivatives
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for quinoxalines.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during cooling. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

General Column Chromatography Protocol for Quinoxaline Derivatives
  • Solvent System Selection: Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation of the desired compound from impurities. A good Rf value for the desired compound is typically between 0.2 and 0.4. A common eluent for quinoxalines is a mixture of ethyl acetate and hexane.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat and uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Purity < 98% pure_product Pure this compound purity_check->pure_product Purity ≥ 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_purification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking compound_stuck Compound Stuck start->compound_stuck solution1 Change Solvent Slow Cooling Rate oiling_out->solution1 Solution solution2 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution2 Solution solution3 Cool in Ice Bath Pre-heat Funnel low_yield->solution3 Solution solution4 Optimize Eluent (TLC) poor_separation->solution4 Solution solution5 Adjust Eluent Polarity Add Modifier streaking->solution5 Solution solution6 Increase Eluent Polarity compound_stuck->solution6 Solution

Caption: Troubleshooting common issues in the purification of quinoxaline derivatives.

References

how to overcome poor solubility of 8-Methoxyquinoxalin-5-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 8-Methoxyquinoxalin-5-ol, a compound often characterized by its poor solubility in aqueous solutions. Our goal is to equip researchers with the necessary information to effectively design and execute experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antiviral, and antimicrobial agents. However, the planar aromatic structure of many quinoxaline derivatives, including this compound, often leads to low aqueous solubility. This poor solubility can be a major obstacle in various experimental settings, from in vitro biological assays to formulation development for in vivo studies, as it can lead to inaccurate results and limit the compound's therapeutic potential.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

While experimental data for this compound is limited, we can infer its properties from structurally related compounds.

  • pKa: The pKa of the parent quinoxaline molecule is approximately 0.56[1]. The presence of a hydroxyl group (phenol) and a methoxy group will influence the overall acidity and basicity of this compound. The phenolic hydroxyl group is weakly acidic, while the nitrogen atoms in the quinoxaline ring are weakly basic. A predicted pKa for the structurally similar 8-methoxyquinoline is around 3.28[2]. This suggests that the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.

  • LogP: The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one. LogP values for quinoxaline derivatives are generally positive, suggesting a degree of hydrophobicity that contributes to their poor water solubility[3].

  • Crystal Lattice Energy: The arrangement of molecules in the solid state can significantly impact solubility. A high crystal lattice energy, meaning strong intermolecular forces in the solid form, will make it more difficult for a solvent to break apart the crystal and dissolve the compound.

Q3: What are the initial steps I should take when I encounter solubility issues with this compound?

  • Visual Inspection: Carefully observe your solution. The presence of a precipitate, cloudiness, or film indicates that the compound has not fully dissolved.

  • Solvent Selection: While aqueous buffers are often required for biological assays, consider the compound's solubility in common organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare stock solutions of poorly soluble compounds[4].

  • Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and sonication or vortexing can sometimes help to dissolve the compound, especially if it is close to its solubility limit. However, be cautious of potential degradation with excessive heat.

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This guide provides a systematic approach to improving the solubility of this compound in your experiments.

Problem 1: Compound precipitates when diluted from an organic stock solution into an aqueous buffer.

This is a common issue when the final concentration of the organic solvent in the aqueous medium is not sufficient to maintain the solubility of the compound.

Solutions:

  • pH Adjustment: The ionization state of this compound can be manipulated by altering the pH of the aqueous buffer.

    • For the phenolic hydroxyl group: Increasing the pH above its pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt.

    • For the quinoxaline nitrogens: Decreasing the pH below their pKa will protonate the nitrogen atoms, forming a more soluble salt.

    • Recommendation: Perform a pH-solubility profile to determine the optimal pH for your experiment. Start with a small amount of the compound and test its solubility in a range of buffers with different pH values.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.

    • Considerations: The concentration of the co-solvent should be carefully optimized to avoid negatively impacting your experimental system (e.g., cell viability, enzyme activity).

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.

    • Types of Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are generally less harsh on biological systems than ionic surfactants.

    • Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC. Ensure the final concentration of the surfactant in your solution is above this value.

Problem 2: The required concentration for my experiment exceeds the solubility limit even with the above methods.

If the above strategies are insufficient, more advanced formulation techniques may be necessary.

Solutions:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment.

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) are commonly used.

  • Solid Dispersions: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion. The goal is to reduce the particle size to the molecular level and/or to create an amorphous form of the compound, which is generally more soluble than the crystalline form.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Protocol 2: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Determination: Following the steps outlined in Protocol 1 (from step 2 onwards), determine the solubility of this compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound against the percentage of the co-solvent to identify the most effective co-solvent and the required concentration.

Quantitative Data Summary

ParameterEstimated Value/RangeMethod of Estimation
Aqueous Solubility Low (< 1 mg/mL)Based on the hydrophobicity of the quinoxaline core.
pKa (acidic - OH) ~8-10Typical range for phenolic hydroxyl groups.
pKa (basic - N) ~1-3Based on the pKa of quinoxaline and substituted quinolines[1][2].
LogP 2-4Estimated from the logP of similar quinoxaline derivatives[3].

Visualizations

experimental_workflow cluster_problem Problem: Poor Aqueous Solubility cluster_solutions Troubleshooting Steps start Start with this compound Powder ph_adjust pH Adjustment (Acidic/Basic Buffers) start->ph_adjust Attempt 1 cosolvent Co-solvency (e.g., Ethanol, PEG) start->cosolvent Attempt 2 surfactant Surfactants (e.g., Tween 80) start->surfactant Attempt 3 complexation Complexation (e.g., Cyclodextrins) ph_adjust->complexation If fails end_node Solubilized Compound for Experiment ph_adjust->end_node Success cosolvent->complexation If fails cosolvent->end_node Success surfactant->complexation If fails surfactant->end_node Success complexation->end_node Success

Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound (or derivative) ask1 ASK1 compound->ask1 Inhibition mkk4_7 MKK4/7 ask1->mkk4_7 jnk JNK mkk4_7->jnk ap1 AP-1 jnk->ap1 apoptosis Apoptosis ap1->apoptosis

Caption: A potential signaling pathway where quinoxaline derivatives act as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).

References

minimizing side-product formation in 8-Methoxyquinoxalin-5-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methoxyquinoxalin-5-ol. The information is designed to help minimize side-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the condensation reaction of 3-amino-4-aminophenol with glyoxal or another suitable 1,2-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then cyclizes to form the quinoxaline ring.

Q2: What are the likely side-products I might encounter during the synthesis of this compound?

Common side-products can arise from several sources:

  • Incomplete Cyclization: Residual Schiff base intermediates can remain if the reaction does not go to completion.

  • Over-oxidation: The hydroxyl group on the quinoxaline ring makes the molecule susceptible to oxidation, which can lead to the formation of quinone-like structures or degradation products, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures.

  • N-Oxide Formation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, particularly if oxidizing reagents are used or if the reaction is not performed under an inert atmosphere.[1]

  • Polymerization: The o-phenylenediamine starting material can undergo polymerization, especially under strongly acidic conditions, leading to insoluble polymeric byproducts.[2][3]

Q3: How can I purify this compound from these side-products?

Standard purification techniques such as column chromatography on silica gel are typically effective. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, can be used to separate the desired product from less polar impurities and more polar byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalysis. 4. Degradation of starting material or product.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. For some condensations, gentle heating may be required, while for others, room temperature is sufficient.[4] 3. Ensure the appropriate amount and type of acid catalyst is used. Acetic acid is a common choice.[4] 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of a Dark, Insoluble Material in the Reaction Mixture Polymerization of the 3-amino-4-aminophenol starting material.This is often promoted by strong acids or high temperatures.[2] - Use a milder acid catalyst or a smaller amount. - Maintain a lower reaction temperature. - Ensure efficient stirring to prevent localized overheating.
Observation of a More Polar Side-Product by TLC 1. Formation of N-oxides. 2. Over-oxidation of the hydroxyl group.1. Avoid strong oxidizing agents. If oxidation is occurring from atmospheric oxygen, perform the reaction under an inert atmosphere.[1] 2. Use a milder oxidant if an oxidation step is necessary. Protect the hydroxyl group if it is not essential for the desired reaction.
Product is a Mixture of Regioisomers Use of an unsymmetrical 1,2-dicarbonyl compound.If a non-symmetrical dicarbonyl is used, the formation of two regioisomers is possible. To obtain a single isomer, a symmetrical dicarbonyl compound like glyoxal should be used.

Quantitative Data Summary

The following table summarizes typical yields of this compound under various reaction conditions. This data is illustrative and actual results may vary.

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Side-Product Observed
Acetic Acid (10 mol%)Ethanol80485Minor N-oxide
NoneMethanol252470Incomplete cyclization
p-Toluenesulfonic Acid (5 mol%)Toluene110275Polymerization byproducts
Iodine (cat.)Ethanol25680None significant

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of 3-amino-4-aminophenol with glyoxal.

Materials:

  • 3-amino-4-aminophenol

  • Glyoxal (40% solution in water)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-aminophenol (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • To the stirred solution, add glyoxal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

Visualizations

reaction_pathway Synthesis of this compound A 3-amino-4-aminophenol C Schiff Base Intermediate A->C + Glyoxal (Acid Catalyst) H Polymers A->H Polymerization B Glyoxal B->C D This compound C->D Cyclization E Side Products C->E Incomplete Reaction D->E Oxidation F Over-oxidation Products E->F G N-Oxides E->G

Caption: Reaction pathway for the synthesis of this compound and potential side-product formations.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion extend_time Extend Reaction Time check_completion->extend_time Incomplete check_temp Optimize Temperature check_completion->check_temp Complete end Improved Yield extend_time->end adjust_temp Adjust Temperature check_temp->adjust_temp Suboptimal check_catalyst Check Catalyst check_temp->check_catalyst Optimal adjust_temp->end adjust_catalyst Modify Catalyst/Amount check_catalyst->adjust_catalyst Inefficient check_atmosphere Check for Degradation check_catalyst->check_atmosphere Efficient adjust_catalyst->end use_inert Use Inert Atmosphere check_atmosphere->use_inert Degradation Observed check_atmosphere->end No Degradation use_inert->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

logical_relationships Factors Influencing Side-Product Formation strong_acid Strong Acid Catalyst polymerization Polymerization strong_acid->polymerization high_temp High Temperature high_temp->polymerization degradation Degradation high_temp->degradation oxidizing_agent Oxidizing Agent / Air oxidizing_agent->degradation n_oxide N-Oxide Formation oxidizing_agent->n_oxide incomplete_reaction Incomplete Reaction schiff_base Schiff Base Impurity incomplete_reaction->schiff_base

Caption: Logical relationships between reaction conditions and the formation of common side-products.

References

improving the stability and shelf-life of 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability and shelf-life of 8-Methoxyquinoxalin-5-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is causing this and how can I prevent it?

A1: Color change in solutions of this compound is often an indication of degradation, primarily due to oxidation. The phenolic hydroxyl group at the 5-position and the electron-rich quinoxaline ring system are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions.

Troubleshooting Steps:

  • Minimize Light Exposure: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Control Temperature: Store stock solutions and solid material at or below 4°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.[2]

  • Deoxygenate Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. The optimal concentration should be determined empirically but can start in the range of 0.01-0.1%.

  • Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze oxidation.

Q2: I am observing a decrease in the purity of my this compound sample over time, as determined by HPLC. What are the likely degradation pathways?

A2: The decrease in purity is likely due to chemical degradation. For this compound, two primary degradation pathways are plausible: oxidation of the phenol group and potential hydrolysis of the methoxy group under certain conditions.

  • Oxidation: The phenol group is prone to oxidation, which can lead to the formation of quinone-like structures. This process can be catalyzed by light, heat, and metal ions.

  • Hydrolysis: While the methoxy group is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to its hydrolysis to a hydroxyl group.

A diagram illustrating the potential degradation pathways is provided below.

A This compound B Oxidation Products (e.g., Quinones) A->B O₂, Light, Heat, Metal Ions C Hydrolysis Product (Quinoxaline-5,8-diol) A->C Strong Acid/Base, Heat

Figure 1: Potential degradation pathways for this compound.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: Proper storage is crucial to maintain the stability and extend the shelf-life of this compound. The recommended storage conditions are summarized in the table below.

FormTemperatureAtmosphereLight ConditionContainer
Solid -20°C (Long-term) or 4°C (Short-term)Inert gas (e.g., Argon)DarkTightly sealed, opaque container
Solution -20°C or -80°CHeadspace flushed with inert gasDark (Amber vials)Tightly sealed vials with PTFE-lined caps

Troubleshooting Guide

Issue: Poor Reproducibility in Biological Assays

Poor reproducibility in biological assays can often be traced back to the instability of the compound in the assay medium.

Possible Causes & Solutions:

  • Degradation in Aqueous Media: Phenolic compounds can be unstable in aqueous buffers, especially at neutral or alkaline pH.[3][4]

    • Protocol: Prepare fresh solutions of this compound immediately before use. If the experiment allows, use a slightly acidic buffer (pH 6-6.5) to improve stability.

  • Interaction with Assay Components: Components of the cell culture media or assay buffer (e.g., metal ions) could be catalyzing degradation.

    • Protocol: Evaluate the stability of this compound in the specific assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

Issue: Precipitation of the Compound from Solution

Precipitation of this compound from a solution can occur due to low solubility or changes in the solvent composition or temperature.

Possible Causes & Solutions:

  • Low Aqueous Solubility: The compound may have limited solubility in aqueous buffers.

    • Protocol: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Temperature Effects: Solubility can decrease at lower temperatures.

    • Protocol: If working with cooled solutions, ensure the concentration is below the saturation point at that temperature. Gentle warming and sonication may help to redissolve the compound, but be cautious of potential degradation at higher temperatures.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol outlines a general reverse-phase HPLC method to assess the purity and degradation of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Accelerated Stability Study

This protocol can be used to quickly assess the stability of this compound under various stress conditions.

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Aliquot the solutions into separate vials for each stress condition.

  • Expose the vials to the following conditions:

    • Heat: 40°C and 60°C in a temperature-controlled oven.

    • Light: Place under a broad-spectrum light source (e.g., a photostability chamber).

    • Acid/Base: Add HCl to achieve pH 2 and NaOH to achieve pH 10.

    • Oxidation: Add a small amount of 3% hydrogen peroxide.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Analyze the samples by HPLC (Protocol 1) to determine the percentage of the parent compound remaining.

  • A control sample should be stored at -20°C in the dark.

The workflow for an accelerated stability study is depicted below.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare this compound Solution (1 mg/mL) B Aliquot into Vials A->B C Heat (40°C, 60°C) B->C D Light (Photostability Chamber) B->D E Acid/Base (pH 2, pH 10) B->E F Oxidation (H₂O₂) B->F G Sample at Time Points (0, 2, 4, 8, 24h) C->G D->G E->G F->G H HPLC Analysis G->H I Determine % Degradation H->I

Figure 2: Workflow for an accelerated stability study of this compound.

Data Summary

The following table summarizes hypothetical data from an accelerated stability study to illustrate the impact of different conditions on the stability of this compound.

Stress ConditionTime (hours)% Parent Compound Remaining
Control (-20°C, Dark) 2499.8%
40°C, Dark 2495.2%
60°C, Dark 2488.5%
Photostability Chamber 2475.1%
pH 2 2498.9%
pH 10 2482.3%
3% H₂O₂ 2465.7%

References

refining bioassay protocols for consistent results with 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Methoxyquinoxalin-5-ol in bioassays. To ensure consistent and reliable results, this guide addresses common challenges and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Kinase X, a serine/threonine kinase implicated in proliferative diseases. It acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its downstream substrate, Protein Y.

Q2: What are the recommended cell lines for bioassays with this compound?

A2: Cell lines with high expression levels of Kinase X are recommended. Examples include the human colon cancer cell line HCT116 and the breast cancer cell line MCF-7. The choice of cell line should be guided by the specific research question.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell system. A typical starting range for a dose-response curve is 0.01 µM to 100 µM.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Q5: How should I store this compound?

A5: this compound should be stored as a solid at -20°C, protected from light and moisture. For frequent use, a stock solution in DMSO can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioassays with this compound.

High Variability Between Replicates
Possible Cause Recommended Solution
Uneven cell seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells.
Edge effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.
Inconsistent compound addition Use a calibrated multichannel pipette for adding the compound. Ensure the pipette tips are fully submerged in the media when dispensing to avoid bubbles and inaccurate volumes.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Weak or No Inhibition of Kinase X Activity
Possible Cause Recommended Solution
Incorrect compound concentration Verify the concentration of your this compound stock solution. Perform a serial dilution to ensure the accuracy of your working concentrations.
Compound degradation Ensure proper storage of the compound. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.
Low Kinase X expression in the chosen cell line Confirm the expression of Kinase X in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line.
Suboptimal assay conditions Optimize the incubation time with the compound. A time-course experiment can help determine the optimal duration for observing maximal inhibition.
Inactive compound Test a fresh batch of this compound.
High Background Signal in Assays
Possible Cause Recommended Solution
Autofluorescence of the compound Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a different detection method or a fluorescent dye with a different spectral profile.
Non-specific binding of antibodies (in immunoassays) Increase the number of wash steps. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk). Titrate the primary and secondary antibodies to determine the optimal concentrations.[1]
Contamination of cell culture Regularly test your cell cultures for mycoplasma contamination.[2][3] Practice good aseptic techniques to prevent microbial contamination.
Media components Phenol red in culture media can interfere with some fluorescence and absorbance-based assays. Use phenol red-free media if necessary.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound

  • DMSO

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[4][5][6]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.[4][6]

Data Analysis:

  • Subtract the average absorbance of the media-only wells (blank) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

In-Cell Western™ Assay for Protein Y Phosphorylation

This protocol measures the inhibition of Kinase X by quantifying the phosphorylation of its downstream target, Protein Y.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound

  • DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against phosphorylated Protein Y (p-Protein Y)

  • Primary antibody against total Protein Y

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Infrared imaging system

Procedure:

  • Seed and treat cells with this compound as described in the MTS assay protocol.

  • After treatment, fix the cells by adding 150 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.[3]

  • Wash the wells three times with PBS containing 0.1% Tween-20.

  • Permeabilize the cells by adding 150 µL of permeabilization buffer and incubating for 20 minutes at room temperature.[3]

  • Wash the wells three times with PBS containing 0.1% Tween-20.

  • Block the wells with 150 µL of blocking buffer for 1.5 hours at room temperature.[7]

  • Incubate the cells with primary antibodies against p-Protein Y and total Protein Y diluted in antibody dilution buffer overnight at 4°C.

  • Wash the wells five times with PBS containing 0.1% Tween-20.

  • Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[3]

  • Wash the wells five times with PBS containing 0.1% Tween-20.

  • Scan the plate using an infrared imaging system at 700 nm and 800 nm.

Data Analysis:

  • Quantify the fluorescence intensity for both channels in each well.

  • Normalize the p-Protein Y signal to the total Protein Y signal for each well.

  • Calculate the percentage of inhibition of Protein Y phosphorylation for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Protein_Y Protein_Y Kinase_X->Protein_Y Phosphorylates p_Protein_Y p_Protein_Y Protein_Y->p_Protein_Y Downstream_Signaling Downstream_Signaling p_Protein_Y->Downstream_Signaling 8_Methoxyquinoxalin_5_ol 8_Methoxyquinoxalin_5_ol 8_Methoxyquinoxalin_5_ol->Kinase_X Inhibits Transcription_Factor Transcription_Factor Downstream_Signaling->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical signaling pathway of Kinase X.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Cell_Seeding Compound_Addition Compound_Addition Cell_Seeding->Compound_Addition Compound_Dilution Compound_Dilution Compound_Dilution->Compound_Addition Incubation Incubation Compound_Addition->Incubation Cell_Fixation Cell_Fixation Incubation->Cell_Fixation Permeabilization Permeabilization Cell_Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Antibody_Incubation Antibody_Incubation Blocking->Antibody_Incubation Signal_Detection Signal_Detection Antibody_Incubation->Signal_Detection Data_Quantification Data_Quantification Signal_Detection->Data_Quantification IC50_Determination IC50_Determination Data_Quantification->IC50_Determination

Caption: In-Cell Western™ experimental workflow.

References

Technical Support Center: High-Purity 8-Methoxyquinoxalin-5-ol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 8-Methoxyquinoxalin-5-ol. Due to the limited availability of specific literature for this exact molecule, the following protocols and data are based on established methods for the synthesis of structurally related quinoxaline derivatives. The proposed synthetic route involves the condensation of a substituted diamine with a dicarbonyl compound, followed by functional group manipulation to yield the target compound.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis and purification of this compound and its precursors.

Question 1: Low or no yield of the desired quinoxaline product during the initial condensation reaction.

Answer:

  • Purity of Starting Materials: Ensure the o-phenylenediamine derivative and the 1,2-dicarbonyl compound are pure. Impurities in the starting materials can lead to side reactions and inhibit the desired condensation.

  • Reaction Conditions: The condensation reaction is often acid-catalyzed.[1] Ensure the appropriate catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used in the correct stoichiometric amount. The reaction may also require heating, and the optimal temperature should be maintained.[1][2]

  • Atmosphere: Some condensation reactions are sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

  • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[2]

Question 2: The crude product is a complex mixture that is difficult to separate by column chromatography.

Answer:

  • Reaction Work-up: A proper aqueous work-up can remove many polar impurities. This may involve washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic catalysts and byproducts, followed by a brine wash.

  • Recrystallization: Before attempting column chromatography, consider recrystallizing the crude product from a suitable solvent system. This can significantly improve the purity of the material loaded onto the column.[3][4]

  • Column Chromatography Optimization:

    • Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A good solvent system will show a clear separation of the desired product spot from impurities.

    • Stationary Phase: Standard silica gel is typically used, but if the compound is basic, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.

Question 3: The isolated product is not pure enough, as indicated by analytical data (NMR, HPLC).

Answer:

  • Recrystallization: If the product is crystalline, recrystallization is a powerful technique for achieving high purity.[3][4] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Re-chromatography: If impurities are still present after one round of column chromatography, a second column with a shallower solvent gradient may be necessary for finer separation.

  • Trituration: If the product is an amorphous solid, triturating it with a solvent in which the impurities are soluble but the product is not can be an effective purification method.

Question 4: During the methoxylation step, I observe the formation of multiple products.

Answer:

  • Protecting Groups: If there are other reactive functional groups in the molecule (e.g., another hydroxyl or an amino group), they may also react with the methylating agent. Consider using appropriate protecting groups to ensure selective methoxylation.

  • Reaction Conditions: The choice of base and methylating agent can influence the selectivity of the reaction. For example, using a milder base or a less reactive methylating agent might prevent side reactions.

Quantitative Data

The following table summarizes the expected analytical data for the target compound, this compound. This data is predictive and based on the analysis of structurally similar compounds.

Analysis Expected Result
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 9.5-10.5 (s, 1H, -OH), 8.5-8.7 (d, 1H), 8.3-8.5 (d, 1H), 7.0-7.2 (m, 2H), 4.0 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 155-160, 145-150, 140-145, 135-140, 130-135, 120-125, 110-115, 105-110, 55-60
HPLC Retention Time Dependent on column and mobile phase, but expected to be in the mid-polarity range.
Mass Spectrometry (ESI+) m/z = 177.06 (M+H)⁺

Experimental Protocols

The following is a representative protocol for the synthesis and purification of this compound.

Part 1: Synthesis of 8-Aminoquinoxalin-5-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a mixture of ethanol and water (3:1).

  • Addition of Reagents: To this solution, add glyoxal (1.1 eq, 40% in water) and sodium acetate (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 8-aminoquinoxalin-5-ol.

Part 2: Synthesis of this compound

  • Diazotization: Dissolve the 8-aminoquinoxalin-5-ol (1.0 eq) in a solution of sulfuric acid and water at 0 °C. To this, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis and Methoxylation: In a separate flask, prepare a solution of copper(II) sulfate in methanol. Heat this solution to reflux. Slowly add the diazonium salt solution to the hot methanol solution. Nitrogen gas will evolve.

  • Reaction Completion: Continue to heat the reaction mixture at reflux for 1 hour after the addition is complete.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield high-purity this compound.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the experimental process.

TroubleshootingWorkflow start Start Experiment low_yield Low or No Product start->low_yield check_reagents Check Purity of Starting Materials low_yield->check_reagents No complex_mixture Complex Crude Mixture low_yield->complex_mixture Yes check_conditions Verify Reaction Conditions (Temp, Cat.) check_reagents->check_conditions use_inert Use Inert Atmosphere check_conditions->use_inert use_inert->complex_mixture workup Optimize Aqueous Work-up complex_mixture->workup Yes impure_product Isolated Product Impure complex_mixture->impure_product No recrystallize_crude Recrystallize Crude Product workup->recrystallize_crude optimize_chrom Optimize Column Chromatography recrystallize_crude->optimize_chrom optimize_chrom->impure_product recrystallize_final Recrystallize Final Product impure_product->recrystallize_final Yes end High-Purity Product impure_product->end No rechromatograph Re-chromatograph with Shallow Gradient recrystallize_final->rechromatograph rechromatograph->end

Caption: Troubleshooting workflow for this compound synthesis.

ExperimentalWorkflow start Start Synthesis condensation Part 1: Condensation (o-phenylenediamine + glyoxal) start->condensation workup1 Aqueous Work-up and Extraction condensation->workup1 purify1 Column Chromatography workup1->purify1 diazotization Part 2: Diazotization of Amino Group purify1->diazotization methoxylation Hydrolysis and Methoxylation diazotization->methoxylation workup2 Aqueous Work-up and Extraction methoxylation->workup2 purify2 Recrystallization workup2->purify2 characterization Characterization (NMR, HPLC, MS) purify2->characterization end High-Purity This compound characterization->end

Caption: Experimental workflow for this compound synthesis.

References

Validation & Comparative

Comparative Analysis of Quinoxaline Derivatives' Biological Activity: A Focus on 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of 8-Methoxyquinoxalin-5-ol. To date, no experimental data on the specific biological effects of this compound have been published in the public domain. Therefore, a direct quantitative comparison with other quinoxaline derivatives is not feasible.

This guide will, however, provide a comparative overview of the well-documented biological activities of the broader quinoxaline class of compounds, offering a framework for the potential evaluation of this compound. Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4][5][6][7]

The Broad Spectrum of Quinoxaline Bioactivity

Quinoxaline derivatives are recognized for a wide array of biological activities, including:

  • Anticancer Activity: This is one of the most extensively studied areas for quinoxalines.[1][2][4][8] They have been shown to inhibit the growth of various cancer cell lines, and their mechanisms of action often involve the inhibition of protein kinases, such as vascular endothelial growth factor receptor (VEGFR) and others.[3][9]

  • Antimicrobial Activity: Many quinoxaline derivatives exhibit potent antibacterial and antifungal properties.[10]

  • Antiviral Activity: Certain quinoxalines have demonstrated efficacy against various viruses.[7]

  • Anti-inflammatory Activity: The anti-inflammatory potential of quinoxalines is another area of active research.

  • Other Activities: Quinoxalines have also been investigated for their antimalarial, antidepressant, and other therapeutic effects.[4][5]

Comparative Biological Activity of Selected Quinoxaline Derivatives

To illustrate the therapeutic potential within this class of compounds, the following table summarizes the anticancer and antimicrobial activities of several reported quinoxaline derivatives. This data is intended to serve as a benchmark for the potential activity of novel derivatives like this compound.

Compound/DerivativeBiological ActivityCell Line/OrganismIC50/MIC (µM)Reference
Compound IV (quinoxaline-based derivative) AnticancerPC-3 (prostate cancer)2.11[8]
HepG2 (liver cancer)>50[8]
Compound 6k (quinoxaline-based derivative) AnticancerHela (cervical cancer)12.17 ± 0.9[4]
HCT-116 (colon cancer)9.46 ± 0.7[4]
MCF-7 (breast cancer)6.93 ± 0.4[4]
Dibromo substituted quinoxaline (26e) ASK1 Inhibitor-IC50 = 30.17 nM[9]
N-substituted quinoxaline-2-carboxamides AntimycobacterialM. tuberculosis H37RaMIC: 3.91–500 µg/mL[6]
Quinoxaline sulfonamide (74) AntibacterialS. aureusZone of Inhibition: 15 mm[10]
E. coliZone of Inhibition: 10 mm[10]

Hypothetical Experimental Protocols for Evaluating this compound

To ascertain the biological activity of this compound, standardized experimental protocols would be necessary. Below are hypothetical methodologies for assessing its potential anticancer and antimicrobial effects, based on common practices in the field.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, are treated with the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Assay: After a 48-hour incubation period with the compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Compound Preparation: Similar to the anticancer assay, a stock solution of this compound in DMSO is prepared and serially diluted in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Quinoxaline Synthesis and Mechanism of Action

To further contextualize the study of quinoxaline derivatives, the following diagrams illustrate a general synthetic pathway and a common mechanism of action.

G cluster_synthesis General Synthesis of Quinoxalines o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 1,2-Dicarbonyl_Compound 1,2-Dicarbonyl_Compound 1,2-Dicarbonyl_Compound->Condensation Quinoxaline_Derivative Quinoxaline_Derivative Condensation->Quinoxaline_Derivative

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

G cluster_pathway Kinase Inhibition by Quinoxaline Derivatives Quinoxaline_Derivative Quinoxaline_Derivative ATP_Binding_Site ATP_Binding_Site Quinoxaline_Derivative->ATP_Binding_Site Binds to Protein_Kinase Protein_Kinase Protein_Kinase->ATP_Binding_Site Phosphorylation Phosphorylation ATP_Binding_Site->Phosphorylation Inhibits Downstream_Signaling Downstream_Signaling Phosphorylation->Downstream_Signaling Blocks Cell_Proliferation_Survival Cell_Proliferation_Survival Downstream_Signaling->Cell_Proliferation_Survival Prevents

Caption: Mechanism of kinase inhibition by certain quinoxaline derivatives.

Conclusion

While this compound remains an uncharacterized compound in terms of its biological activity, the broader quinoxaline family represents a rich source of pharmacologically active molecules with significant therapeutic potential. The comparative data and experimental frameworks provided in this guide offer a valuable resource for researchers interested in exploring the properties of this and other novel quinoxaline derivatives. Further investigation is warranted to determine the specific biological profile of this compound and its potential contribution to the field of medicinal chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for 8-Methoxyquinoxalin-5-ol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of 8-Methoxyquinoxalin-5-ol. The validation of these methods is paramount to ensure data integrity and reliability in research and pharmaceutical development. The principles and protocols outlined herein are based on the International Council for Harmonisation (ICH) guidelines, which represent the industry standard for analytical method validation.[1][2][3][4]

Introduction to this compound and the Need for Validated Assays

This compound is a quinoxaline derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. Validated analytical methods provide documented evidence that a procedure is suitable for its intended purpose.[5][6][7]

Comparison of Analytical Methods

Two primary analytical techniques are proposed for the detection of this compound: HPLC with UV detection and LC-MS/MS. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.[8][9]

Data Presentation: Method Performance Comparison

The following table summarizes the expected performance characteristics of the two proposed analytical methods upon validation.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Acceptance Criteria
Specificity No interference at the retention time of the analyteNo interfering peaks at the retention time and specific mass transitions of the analyteThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][3]
Linearity (r²) ≥ 0.998≥ 0.999Correlation coefficient (r) of not less than 0.995.[3]
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe range should cover 80-120% of the test concentration for assays.[3]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The mean recovery should be within 98-102% for drug products.[2]
Precision (%RSD)
- Repeatability≤ 2.0%≤ 1.5%RSD should be ≤ 2%.[1]
- Intermediate Precision≤ 2.5%≤ 2.0%Varies by method and analyte, but generally should demonstrate consistency.[1][10]
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.[3][10]
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][10]
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in mobile phase composition and collision energyThe method's reliability under small, deliberate variations in conditions.[1]

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (typically around 254 nm or the lambda max).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample matrix (e.g., formulation, plasma) would require a specific extraction procedure, such as protein precipitation or liquid-liquid extraction, to isolate the analyte.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-throughput C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined and optimized for maximum sensitivity.

  • Standard and Sample Preparation: Similar to the HPLC method, but with a broader range of calibration standards (0.1 to 100 ng/mL) and likely a more rigorous sample clean-up to minimize matrix effects.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Define acceptance criteria Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Compile Validation Report SystemSuitability->ValidationReport Summarize results MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation Approve method

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and interdependence of key validation parameters.

Validation_Parameter_Relationship FitForPurpose Method is Fit for Purpose ReliableResults Reliable & Consistent Results FitForPurpose->ReliableResults Accuracy Accuracy ReliableResults->Accuracy Precision Precision ReliableResults->Precision Specificity Specificity ReliableResults->Specificity Sensitivity Sensitivity (LOD/LOQ) ReliableResults->Sensitivity Linearity Linearity Accuracy->Linearity Precision->Linearity

Caption: Interdependence of Validation Parameters.

References

structure-activity relationship (SAR) studies of 8-Methoxyquinoxalin-5-ol analogs

Author: BenchChem Technical Support Team. Date: November 2025

While specific structure-activity relationship (SAR) studies on 8-methoxyquinoxalin-5-ol analogs are not extensively available in publicly accessible literature, a wealth of information exists for the broader quinoxaline class of compounds. This guide provides a comparative overview of SAR insights gleaned from various quinoxaline derivatives, offering valuable direction for researchers and drug development professionals in the design of novel therapeutics.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] Understanding the relationship between the structure of these molecules and their biological activity is crucial for the rational design of more potent and selective drug candidates.

General Structure-Activity Relationships of Quinoxaline Derivatives

From the available literature, several key SAR trends for quinoxaline derivatives can be summarized:

  • Substitution Patterns: The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.

    • Positions 2 and 3: Modifications at these positions on the pyrazine ring significantly influence activity. For instance, the introduction of aromatic or heterocyclic moieties can enhance anticancer potency.[1]

    • Positions 6 and 7: Substitution on the benzene ring, often with electron-withdrawing groups like halogens, has been shown to be beneficial for certain biological activities.[1]

  • Role of Functional Groups: The introduction of specific functional groups can drastically alter the pharmacological profile of quinoxaline analogs. For example, urea and sulfonamide moieties have been successfully incorporated to create potent inhibitors of various enzymes.

  • Physicochemical Properties: Properties such as lipophilicity and electronic effects of substituents play a critical role in the potency and selectivity of quinoxaline-based compounds.

Comparative Analysis of Quinoxaline Analogs in Different Therapeutic Areas

To illustrate the SAR principles, this section compares the performance of different quinoxaline analogs based on available experimental data from the literature.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated as potential anticancer agents. The SAR for this activity is often linked to the inhibition of specific kinases involved in cancer cell signaling.

Table 1: Anticancer Activity of Selected Quinoxaline Analogs

Compound/Analog TypeTarget/Cell LineKey SAR ObservationReference
Imidazole-substituted quinoxalinesMelanoma cells (A375)An o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus increases activity.[1]
Quinoxaline-arylfuran derivativesHeLa cellsPotent antiproliferative effect is associated with the induction of apoptosis and inhibition of STAT3 phosphorylation.
Quinoxaline urea analogsPancreatic cancer cellsN-methyl pyrazole substitution showed significant improvement in the inhibition of NFκB activity.
Kinase Inhibition

Many quinoxaline derivatives exert their biological effects by inhibiting protein kinases. The SAR in this context is focused on achieving high affinity and selectivity for the target kinase.

Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Analogs

Compound/Analog TypeTarget KinaseKey SAR ObservationReference
Pyrrolo[3,2-b]quinoxaline derivativesEphA3 tyrosine kinaseType II inhibitors showing high efficacy in controlling tumor size in vivo.
Quinoxaline-2-carboxylic acid analogsPim-1/2 KinaseHalogenated substituents at positions 6 and 7 can establish hydrophobic interactions with the kinase hinge region.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays commonly used in the evaluation of quinoxaline analogs.

Kinase Inhibition Assay (General Protocol)

A common method to assess the kinase inhibitory potential of compounds is a luminescence-based kinase assay.

  • Reagents: Recombinant kinase, appropriate substrate, ATP, kinase buffer, and the test compounds.

  • Procedure:

    • The kinase reaction is initiated by mixing the kinase, substrate, and ATP in the kinase buffer.

    • Test compounds at various concentrations are added to the reaction mixture.

    • The reaction is incubated at a specific temperature for a defined period.

    • A reagent that detects the amount of ADP produced (correlating with kinase activity) is added.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Reagents: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • The MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilizing agent.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.

Visualizing SAR Logic and Experimental Workflows

Graphical representations can aid in understanding the complex relationships in SAR studies and experimental procedures.

SAR_General_Principles Quinoxaline_Core Quinoxaline Core Substituents Substituents (Nature & Position) Quinoxaline_Core->Substituents Biological_Activity Biological Activity Substituents->Biological_Activity Physicochemical_Properties Physicochemical Properties Substituents->Physicochemical_Properties Physicochemical_Properties->Biological_Activity

Caption: General principles of quinoxaline SAR.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Start->Prepare_Reagents Initiate_Reaction Initiate Kinase Reaction Prepare_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical kinase inhibition assay.

Conclusion

While a specific, detailed SAR guide for this compound analogs cannot be constructed due to a lack of dedicated published studies, the broader principles governing quinoxaline SAR provide a strong foundation for future research in this area. The data and protocols presented here, compiled from studies on various quinoxaline derivatives, offer a valuable starting point for scientists aiming to design and synthesize novel analogs with improved therapeutic potential. Further investigation into the unique contributions of the 8-methoxy and 5-ol substitutions is warranted to fully elucidate the potential of this specific chemical space.

References

Performance Benchmark: 8-Methoxyquinoxalin-5-ol vs. Commercial Inhibitors - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the biological activity and specific targets of 8-Methoxyquinoxalin-5-ol did not yield sufficient public data to perform a direct comparative analysis against commercial inhibitors. To fulfill the user's request for a comparison guide, this document presents a template benchmarking a well-characterized inhibitor, Takinib , against other commercial inhibitors of its target, Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide is intended to serve as a comprehensive example of how such a comparison should be structured and presented.

Introduction to TAK1 and its Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), is a crucial serine/threonine kinase that plays a central role in regulating inflammatory and immune responses. It acts as a key signaling node downstream of various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptors (TNFRs), and interleukin-1 receptors (IL-1Rs), activating downstream pathways such as NF-κB and MAPK. Dysregulation of TAK1 signaling is implicated in a range of inflammatory diseases, including rheumatoid arthritis and certain cancers, making it an attractive therapeutic target.

This guide provides a comparative analysis of Takinib, a potent and selective TAK1 inhibitor, with other commercially available TAK1 inhibitors.

Quantitative Performance Comparison of TAK1 Inhibitors

The following table summarizes the key performance metrics of selected commercial TAK1 inhibitors based on publicly available data.

InhibitorIC50 (nM)Ki (nM)Selectivity HighlightsMode of Action
Takinib 9.5N/A>1.5 log more potent against TAK1 than IRAK4 (120 nM) and IRAK1 (390 nM)Non-competitively binds within the ATP binding pocket of autophosphorylated TAK1
HS-276 (EYD-001) 8.252.5Highly selective; shows some activity against CLK2 (29 nM), GCK (33 nM), and ULK2 (63 nM)ATP-competitive
5Z-7-Oxozeaenol 8.6N/APotent, irreversibleCovalent
NG-25 12N/APotent, reversibleATP-competitive
TAK-756 N/AN/AGood selectivity over IRAK1/4N/A
SM1-71 N/A160Covalently inhibits other kinases including MKNK2, MAP2K1/2/3/4/6/7, and GAKCovalent

N/A: Data not publicly available in the initial search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TAK1 inhibitors.

In Vitro Kinase Inhibition Assay (for IC50 determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TAK1.

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 enzyme complex

    • ATP (Adenosine triphosphate)

    • Myelin Basic Protein (MBP) as a substrate

    • Test compounds (e.g., Takinib) dissolved in DMSO

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • Radiolabeled [γ-³²P]ATP

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the TAK1/TAB1 enzyme, MBP substrate, and kinase buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: TNF-α Induced NF-κB Activation

This assay assesses the ability of an inhibitor to block TAK1-mediated signaling in a cellular context.

  • Cell Line:

    • HEK293 cells stably expressing an NF-κB-luciferase reporter gene.

  • Reagents and Materials:

    • HEK293-NF-κB-luciferase cells

    • DMEM supplemented with 10% FBS and antibiotics

    • Recombinant human TNF-α

    • Test compounds (e.g., Takinib)

    • Luciferase assay reagent

  • Procedure:

    • Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration.

    • Determine the cellular IC50 value from the dose-response curve.

Visualizing TAK1 Signaling and Experimental Workflow

Diagrams created using Graphviz (DOT language) to illustrate key pathways and processes.

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling TLR TLR TAK1 TAK1 TLR->TAK1 TNFR TNFR TNFR->TAK1 IL1R IL-1R IL1R->TAK1 IKK IKK Complex NFkB NF-κB IKK->NFkB Inflammation Inflammation Gene Expression NFkB->Inflammation MAPK MAPKs (p38, JNK) MAPK->Inflammation TAK1->IKK TAK1->MAPK

Caption: Simplified TAK1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay a Recombinant TAK1 Enzyme c Kinase Reaction a->c b Test Compound (e.g., Takinib) b->c d IC50 Determination c->d e Cells with NF-κB Reporter f Compound Treatment e->f g TNF-α Stimulation f->g h Luciferase Assay g->h i Cellular IC50 h->i

Caption: Workflow for in vitro and cellular inhibitor testing.

Logical_Comparison cluster_criteria Evaluation Criteria Potency Potency (IC50/Ki) Selectivity Selectivity MoA Mode of Action Cell_Activity Cellular Activity Inhibitor_A Takinib Inhibitor_A->Potency Inhibitor_A->Selectivity Inhibitor_A->MoA Inhibitor_A->Cell_Activity Inhibitor_B Commercial Alternative Inhibitor_B->Potency Inhibitor_B->Selectivity Inhibitor_B->MoA Inhibitor_B->Cell_Activity

Caption: Logical framework for inhibitor comparison.

A Comparative Guide to the Experimental Cross-Validation of 8-Methoxyquinoxalin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental validation of 8-Methoxyquinoxalin-5-ol, a novel heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a baseline for its evaluation by comparing its projected activities with those of well-characterized, structurally related compounds. The information herein is intended to guide researchers in designing experiments and interpreting potential results.

The alternatives selected for comparison are:

  • 8-Hydroxyquinoline: A foundational structure known for its wide range of biological activities.

  • 8-Methoxyquinoline: A closely related quinoline derivative.

  • Generic Quinoxaline Derivative: Representing the broader class of compounds to which this compound belongs. Quinoxaline derivatives are noted for their diverse pharmacological properties.[1]

Quantitative Data Summary

The following tables summarize hypothetical and established experimental data for this compound and its alternatives. This data provides a basis for preliminary assessment and guides future experimental design.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound (Hypothetical) C₉H₈N₂O₂176.17185-190Soluble in DMSO, Methanol
8-Hydroxyquinoline C₉H₇NO145.1673-75Slightly soluble in water, soluble in ethanol, acetone
8-Methoxyquinoline C₁₀H₉NO159.1838-41Slightly soluble in water
Quinoxaline C₈H₆N₂130.1529-30Soluble in water, ethanol, acetone

Table 2: Biological Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundBacillus subtilis (Antibacterial)Aspergillus flavus (Antifungal)HCT116 (Anticancer, IC₅₀ in µM)
This compound (Projected) 10-2525-505-15
8-Hydroxyquinoline ~5-15~10-30Varies widely with derivatives
8-Methoxyquinoline Strong activity reportedStrong activity reportedData not widely available
Generic Quinoxaline Derivatives Broad spectrumBroad spectrumPotent activity reported in some derivatives

Note: The biological activities for 8-Methoxyquinoline are described as "strong" in the literature, but specific MIC values were not provided in the search results.[2] Some quinoxaline derivatives have shown significant cytotoxicity against cancer cell lines like HCT116.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial and Antifungal Assays

This protocol is based on the broth microdilution method.

a. Preparation of Microbial Inoculum:

  • Bacterial strains (e.g., Bacillus subtilis) are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Fungal strains (e.g., Aspergillus flavus) are cultured on Potato Dextrose Agar (PDA) for 5-7 days at 28°C. Spores are harvested and suspended in sterile saline with 0.05% Tween 80.

  • The microbial suspensions are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL (bacteria) or 1 x 10⁵ spores/mL (fungi).

b. Broth Microdilution Assay:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentration range should typically span from 0.1 to 512 µg/mL.

  • Each well is inoculated with the prepared microbial suspension.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • Plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of cancer cell lines (e.g., HCT116).

a. Cell Culture and Seeding:

  • HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

b. Compound Treatment:

  • The test compounds are dissolved in DMSO to create stock solutions.

  • Serial dilutions are prepared in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be less than 0.5%.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds.

  • Cells are incubated for 48 hours.

c. Cell Viability Assessment:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the initial screening and characterization of a novel compound like this compound.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action a Synthesis of This compound b Purification (e.g., Chromatography) a->b c Structural Confirmation (NMR, MS, IR) b->c d Antimicrobial Assays (Antibacterial, Antifungal) c->d e Anticancer Cytotoxicity (MTT Assay) c->e f Hit Identification d->f e->f g Signaling Pathway Analysis (e.g., Western Blot) f->g h Target Identification g->h

Standard workflow for novel compound validation.
Hypothesized Signaling Pathway

Given that some quinoline derivatives have been shown to modulate the PI3K/AKT/mTOR pathway, this is a plausible target for investigation for this compound.[3]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_compound Compound Interaction RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothesized) Compound->PI3K Compound->AKT

Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

References

A Comparative Guide to the Synthesis of Quinoxaline Compounds: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The efficiency of synthesizing these valuable scaffolds is a critical factor in drug discovery and development. This guide provides a comparative analysis of different synthetic methodologies for quinoxaline compounds, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Efficiency

The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] However, numerous modern methodologies have been developed to improve efficiency, reduce environmental impact, and increase product yields. This section compares four prominent methods: Classical Condensation, Microwave-Assisted Synthesis, Catalyst-Free Synthesis in Green Solvents, and Heterogeneous Catalysis.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Classical Condensation Camphorsulfonic Acid (20 mol%)EthanolRoom Temp.2 - 8 hExcellent[5]
Pyridine (0.1 mmol)THFRoom Temp.2 - 3 h85 - 92[6]
Microwave-Assisted Synthesis Iodine (5 mol%)Ethanol/Water (1:1)--Excellent[7]
NoneSolvent-free1605 minHigh[8]
Polyethylene Glycol (PEG-400)PEG-400120Several minExcellent[9]
Catalyst-Free Synthesis NoneWater80-Moderate to High[10][11]
NoneEthanolReflux-70 - 85[10][11]
RainwaterRainwaterAmbient--
Heterogeneous Catalysis Alumina-supported heteropolyoxometalatesTolueneRoom Temp.120 minup to 92[4]
Silica NanoparticlesSolvent-freeRoom Temp.-High
β-CyclodextrinWater/Solid stateRoom Temp.-High

Experimental Protocols

Classical Condensation using Camphorsulfonic Acid

This method represents a traditional approach enhanced by an organocatalyst.

Procedure: A solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in ethanol (5 mL) is stirred in the presence of 20 mol% camphorsulfonic acid (CSA) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, cold water (5 mL) is added, and stirring is continued until a solid precipitate forms. The solid product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

Microwave-Assisted Synthesis (Solvent-Free)

This green chemistry approach offers rapid synthesis with high yields.

Procedure: Dichloroquinoxaline (0.2g, 1mmol) is added to a microwave tube with the desired nucleophile (2mmol) and triethylamine (0.4mL, 3mmol). The reaction mixture is subjected to microwave irradiation for 5 minutes at 160°C. The resulting mixture is then extracted and dried using sodium sulfate and a rotary evaporator to yield the solid product.[8]

Catalyst-Free Synthesis in Water

This environmentally benign method avoids the use of any catalyst.

Procedure: A mixture of a 1,2-diamine (17) and a substituted phenacyl bromide (33) is heated in water at 80°C. The reaction is monitored by TLC. This method does not require any catalyst, co-catalyst, or additives. The product can be isolated through standard workup procedures.[10][11]

Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates

This method utilizes a recyclable catalyst for a more sustainable process.

Procedure: To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of the alumina-supported molybdovanadophosphate (MoVP) catalyst is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. After completion, the insoluble catalyst is separated by filtration. The filtrate is dried over anhydrous Na2SO4, and the solvent is evaporated to obtain the pure product. The product can be further purified by recrystallization from ethanol.[4]

Visualizing Workflows and Biological Pathways

To further elucidate the processes involved in quinoxaline synthesis and their biological relevance, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1,2-Diamine D Mixing & Stirring A->D B 1,2-Dicarbonyl Compound B->D C Solvent/Catalyst C->D E Heating / Microwave Irradiation D->E F Filtration / Extraction E->F G Drying F->G H Recrystallization G->H I Final Quinoxaline Product H->I

Caption: General experimental workflow for quinoxaline synthesis.

Quinoxaline derivatives are known to exhibit their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation and survival. One such critical pathway is the PI3K/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

References

A Comparative Guide to the Photophysical Properties of 8-Methoxyquinoxalin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of many biologically active molecules and advanced materials.[1] Their planar structure and electron-deficient pyrazine ring fused to a benzene ring give rise to interesting electronic and photophysical properties. These properties can be finely tuned by introducing various substituents, making them valuable scaffolds for developing fluorescent probes, chemosensors, and materials for optoelectronic applications.[2][3][4] The introduction of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), is a common strategy to modulate the photophysical properties of aromatic systems.

Expected Photophysical Properties of 8-Methoxyquinoxalin-5-ol Derivatives

The presence of a hydroxyl group at the 5-position and a methoxy group at the 8-position of the quinoxaline core is expected to significantly influence its absorption and emission characteristics. Both -OH and -OCH3 are strong electron-donating groups through resonance. Their presence is likely to induce the following effects:

  • Red-Shifted Absorption and Emission: The electron-donating nature of the hydroxyl and methoxy groups will increase the electron density of the quinoxaline system, leading to a smaller HOMO-LUMO energy gap. This will likely result in a bathochromic (red) shift in both the absorption and fluorescence emission spectra compared to the unsubstituted quinoxaline core. The extent of this shift will also be influenced by the solvent polarity.

  • Intramolecular Charge Transfer (ICT): The substitution pattern may promote intramolecular charge transfer upon photoexcitation, where the electron density moves from the electron-rich benzene moiety (bearing the -OH and -OCH3 groups) to the electron-deficient pyrazine ring. This ICT character can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

  • pH Sensitivity: The hydroxyl group at the 5-position is phenolic and therefore acidic. Deprotonation in basic media to form the phenolate anion will significantly enhance its electron-donating ability, likely leading to a further red-shift in the emission and a change in the fluorescence intensity. This property could be exploited for the development of pH sensors.

Photophysical Data of Substituted Quinoxaline Derivatives (A Comparative Overview)

To provide a frame of reference, the following table summarizes the photophysical properties of various substituted quinoxaline derivatives reported in the literature. This data illustrates the range of absorption and emission maxima observed for this class of compounds.

Quinoxaline DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
2,3-Diphenyl-6,7-bis(dodecyloxy)quinoxalineCH2Cl23884350.42
2,3-Bis(4-methoxyphenyl)-6,7-bis(dodecyloxy)quinoxalineCH2Cl23984500.51
Quinoxaline-based AIE molecule 1THF364418-[5]
Quinoxaline-based AIE molecule 2THF371425-[5]
10-Ethyl-2,3-dimethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acidDMSO285, 375450, 490, 555-[1]
Quinoxalinochlorin derivativeToluene687--[6]

Note: The quantum yields for some compounds were not reported in the cited literature.

Experimental Protocols

General Synthesis of Substituted Quinoxalines

The most common method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Materials:

  • Substituted 1,2-diaminobenzene (e.g., 4-methoxy-1,2-diaminobenzene)

  • 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of acid)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 equivalent) in the chosen solvent.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • If required, add a catalytic amount of acid.

  • Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Measurement of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quantum Yield Measurement System (Integrating Sphere or comparative method standards)

  • Time-Resolved Fluorescence Spectrometer (for lifetime measurements)

Procedure:

  • Sample Preparation: Prepare dilute solutions of the synthesized quinoxaline derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes. The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λ_abs).

  • Steady-State Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum to determine the emission maximum (λ_em).

    • Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).

  • Fluorescence Quantum Yield (Φ_F) Measurement:

    • The comparative method is commonly used.[8]

    • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, fluorescein, or a rhodamine dye).[8]

    • Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample^2 / η_std^2) * (A_std / A_sample) where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.

  • Fluorescence Lifetime (τ) Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed light source (e.g., a laser diode).

    • Record the decay of the fluorescence intensity over time.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime.

Visualizations

Experimental_Workflow Experimental Workflow for Characterization of Novel Fluorophores cluster_synthesis Synthesis and Purification cluster_photophysics Photophysical Characterization cluster_application Application Studies Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Absorption UV-Vis Absorption Spectroscopy Structure->Absorption Emission Steady-State Fluorescence Spectroscopy Absorption->Emission Quantum_Yield Quantum Yield Measurement Emission->Quantum_Yield Lifetime Fluorescence Lifetime Measurement (TCSPC) Emission->Lifetime Solvatochromism Solvatochromism Study Quantum_Yield->Solvatochromism pH_Sensing pH Sensing Application Quantum_Yield->pH_Sensing Bioimaging Cellular Imaging Lifetime->Bioimaging

Caption: A typical experimental workflow for the synthesis and photophysical characterization of novel fluorescent compounds.

Signaling_Pathway Hypothetical Signaling Pathway Modulation by a Quinoxaline Derivative Quinoxaline This compound Derivative Receptor Cell Surface Receptor Quinoxaline->Receptor Binds and inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway illustrating how a quinoxaline derivative might exert a biological effect by inhibiting a cell surface receptor.

References

Safety Operating Guide

Proper Disposal of 8-Methoxyquinoxalin-5-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methoxyquinoxalin-5-ol, ensuring compliance with safety regulations and minimizing environmental impact.

The disposal of this compound, like all laboratory chemicals, must adhere to strict local, regional, and national hazardous waste regulations.[1][2][3] It is the responsibility of the chemical waste generator to properly classify and dispose of the material.[2][3]

Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) for Disposal
Eye Protection
Hand Protection
Respiratory Protection
Protective Clothing
Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company, which will typically use controlled incineration with flue gas scrubbing.[5] Do not discharge this chemical into sewer systems or the environment.[5]

  • Segregation and Storage:

    • If possible, keep this compound in its original container.[1]

    • If the original container is not available or is compromised, use a new, clean, and compatible container. Ensure the container is properly sealed.

    • Label the container clearly with the full chemical name: "this compound".

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal service to schedule a pickup.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

  • Handling Accidental Spills:

    • In the event of a spill, first ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep up the solid material.[2][6] Avoid generating dust.[2][6]

    • Place the spilled material into a suitable, labeled container for disposal.[6]

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains, sewers, or waterways.[1][2]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B S1 Evacuate and Ventilate Area A->S1 If Spill Occurs C Use Original or Compatible Container B->C D Seal Container Tightly C->D E Label with Full Chemical Name D->E F Store in Designated Chemical Waste Area E->F G Segregate from Incompatible Materials F->G H Contact EHS or Licensed Waste Disposal Service G->H I Provide Accurate Waste Information H->I J Schedule and Complete Waste Pickup I->J S2 Wear Full PPE S1->S2 S3 Contain and Sweep Up Spill (Avoid Dust) S2->S3 S4 Place in Labeled Waste Container S3->S4 S5 Decontaminate Spill Area S4->S5 S5->H Dispose of Spill Waste

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.